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  • Product: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid
  • CAS: 260555-43-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Potential Research Applications of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Foreword: Unveiling the Potential of a Novel Scaffold In the landscape of modern drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount to addressing unmet medical needs. The pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount to addressing unmet medical needs. The pyrrolidinone core, a five-membered lactam, is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on a specific, yet underexplored, derivative: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid . While direct experimental data on this particular molecule is nascent, a wealth of research on its close analogs provides a strong rationale for its potential as a valuable tool in several key areas of biomedical research. This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals, outlining the scientific basis and experimental pathways to unlock the therapeutic promise of this compound. By synthesizing existing knowledge on related structures, we can logically infer and propose high-probability research applications, providing a roadmap for its investigation.

Molecular Profile and Synthetic Strategy

1.1. Core Structure and Physicochemical Properties

The target molecule, 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, possesses a unique combination of structural features that suggest its potential for biological activity.

  • 5-Oxopyrrolidine Core: This lactam ring provides a rigid scaffold that can orient appended functional groups in a defined three-dimensional space, facilitating specific interactions with biological targets.

  • Carboxylic Acid Moiety: The presence of a carboxylic acid at the 3-position introduces a key site for hydrogen bonding and salt bridge formation, common interactions in ligand-receptor binding. It also provides a handle for further chemical modification to modulate solubility and pharmacokinetic properties.

  • 1-(4-phenoxyphenyl) Substituent: This bulky, lipophilic group at the 1-position is crucial for defining the molecule's overall shape and potential for engaging with hydrophobic pockets in target proteins. The diaryl ether linkage offers conformational flexibility, which can be advantageous for induced-fit binding.

A general and efficient method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the reaction of an appropriately substituted aniline with itaconic acid.[2][3]

General Synthetic Scheme:

Synthesis 4-phenoxyaniline 4-phenoxyaniline Reaction + 4-phenoxyaniline->Reaction Itaconic_acid Itaconic acid Itaconic_acid->Reaction Product 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine- 3-carboxylic acid Reaction->Product Cyclocondensation Conditions Reflux in H2O or acidic medium Product->Conditions

Caption: General synthetic route to the target compound.

Hypothesized Research Application I: Anticancer Agent

2.1. Scientific Rationale

A significant body of evidence points to the anticancer potential of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives.[4][5][6] Studies on analogs with different aromatic substituents at the 1-position have demonstrated potent cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549).[2][3] The proposed mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The 1-(4-phenoxyphenyl) substituent of our target compound may enhance its affinity for specific protein targets implicated in cancer, such as kinases or transcription factors, by engaging in favorable hydrophobic and pi-stacking interactions within their binding sites.

2.2. Proposed Experimental Workflow

Anticancer_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Initial Cytotoxicity Screening (MTT/XTT Assay on a panel of cancer cell lines) B IC50 Determination (Dose-response studies on sensitive lines) A->B C Apoptosis Assays (Annexin V/PI staining, Caspase activation) B->C D Cell Cycle Analysis (Flow cytometry) B->D H Xenograft Mouse Model (Tumor growth inhibition studies) B->H E Western Blot Analysis (Key apoptotic and cell cycle proteins) C->E D->E F Kinase Inhibition Profiling (Broad panel or targeted assays) E->F G Target Identification (CETSA, Affinity chromatography) F->G I Pharmacokinetic Analysis (ADME studies) H->I

Caption: Experimental workflow for anticancer evaluation.

2.3. Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the initial screening of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid for cytotoxic activity against a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

Materials:

  • Target compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Selected cancer cell lines and appropriate culture media (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the target compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized for each cell line.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Causality of Experimental Choices:

  • The MTT assay is chosen as a robust and high-throughput method for assessing cell viability, which is a primary indicator of cytotoxic activity.

  • A panel of cell lines from different cancer types is used to assess the breadth of the compound's activity and identify potential tissue-specific effects.

  • The concentration range is selected to capture a full dose-response curve, which is essential for accurate IC50 determination.

Hypothesized Research Application II: Antimicrobial Agent

3.1. Scientific Rationale

The 5-oxopyrrolidine scaffold is a component of several natural and synthetic antimicrobial agents.[2] Research on various derivatives has shown promising activity against a range of pathogens, particularly Gram-positive bacteria like Staphylococcus aureus.[7] Some hydrazone derivatives of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids have demonstrated potent antibacterial effects, in some cases exceeding that of clinically used antibiotics.[7] The phenoxyphenyl group in our target compound could potentially enhance its ability to penetrate bacterial cell membranes or interact with specific bacterial enzymes or proteins that are essential for their survival.

3.2. Proposed Screening Cascade

Antimicrobial_Screening A Primary Screening: Broth Microdilution MIC Assay (vs. Gram-positive & Gram-negative panel) B Hit Confirmation: Repeat MIC on Active Strains A->B C Spectrum of Activity: Test against a broader panel of clinical isolates (including resistant strains, e.g., MRSA) B->C D Bactericidal vs. Bacteriostatic: Minimum Bactericidal Concentration (MBC) Assay C->D E Time-Kill Kinetics Assay C->E F Mechanism of Action Studies: (e.g., membrane potential, DNA gyrase inhibition) D->F E->F

Caption: A logical cascade for antimicrobial screening.

3.3. Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of the target compound against bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Target compound, dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

  • Positive control antibiotic (e.g., Ciprofloxacin).

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the target compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO vehicle).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality of Experimental Choices:

  • Broth microdilution is the gold-standard method for quantitative assessment of antimicrobial activity.

  • The use of both Gram-positive and Gram-negative bacteria in the initial screen provides a broad overview of the compound's spectrum of activity.

  • Standardized inoculum and media are critical for reproducibility and comparability of results across different studies.

Hypothesized Research Application III: Anti-inflammatory Agent

4.1. Scientific Rationale

Chronic inflammation is a key driver of numerous diseases. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to possess anti-inflammatory properties.[1] For instance, some have been shown to inhibit matrix metalloproteinases (MMPs), enzymes that play a critical role in tissue remodeling during inflammation.[1] The phenoxyphenyl moiety is present in some known anti-inflammatory drugs, suggesting that its inclusion in the 5-oxopyrrolidine scaffold could lead to compounds with potent anti-inflammatory effects. Potential mechanisms include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) or the modulation of key inflammatory signaling pathways like NF-κB.

4.2. Proposed Mechanism of Action

Anti_inflammatory_MoA cluster_0 Cellular Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Compound 5-Oxo-1-(4-phenoxyphenyl) pyrrolidine-3-carboxylic acid Inhibition Compound->Inhibition Inhibition->IKK

Caption: Hypothesized inhibition of the NF-κB pathway.

4.3. Detailed Experimental Protocol: Inhibition of LPS-induced TNF-α Production in Macrophages

This protocol assesses the ability of the target compound to inhibit the production of a key pro-inflammatory cytokine, TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Materials:

  • Target compound, dissolved in DMSO.

  • RAW 264.7 macrophage cell line.

  • Complete culture medium (DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • TNF-α ELISA kit.

  • 24-well cell culture plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the target compound (e.g., 1-50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6-24 hours. Include an unstimulated control and a vehicle control (LPS + DMSO).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Cell Viability: In a parallel plate, assess the viability of the cells treated with the compound alone to ensure that the observed reduction in TNF-α is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

Causality of Experimental Choices:

  • The LPS-stimulated macrophage model is a classic and highly relevant in vitro system for studying inflammatory responses.

  • TNF-α is a critical upstream cytokine in the inflammatory cascade, making its inhibition a key indicator of anti-inflammatory potential.

  • ELISA is a highly sensitive and specific method for quantifying cytokine levels.

  • A concurrent viability assay is essential to decouple anti-inflammatory effects from general cytotoxicity.

Summary of Analog Activities and Future Directions

To provide context for the potential potency of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, the following table summarizes the reported activities of some of its analogs.

Compound Class/DerivativeBiological ActivityKey FindingsReference
1-(4-acetamidophenyl)-5-oxopyrrolidine derivativesAnticancer, AntimicrobialPotent activity against A549 lung cancer cells; selective activity against multidrug-resistant S. aureus.[2][4][5]
1-(3,4,5-trimethoxyphenyl)-5-oxopyrrolidine derivativesAnticancerEnhanced anticancer activity against A549 cells, with some derivatives being more potent than cytarabine.[6]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine derivativesAntibacterialStrong inhibition of S. aureus, with some derivatives surpassing the activity of cefuroxime; also showed biofilm disruption capabilities.[7]
5-oxopyrrolidine-3-carboxylic acid derivativesAnti-inflammatoryPromising activity against matrix metalloproteinases (MMPs).[1]

Future Directions:

The initial investigation of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid should focus on the three proposed areas of application. Positive results in any of these primary screens would warrant a deeper investigation into the mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogs with modifications to the phenoxyphenyl group and the carboxylic acid, would be a logical next step to optimize potency and selectivity. Ultimately, promising lead compounds would progress to in vivo efficacy and safety studies.

Conclusion

While "5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid" is a novel entity with limited direct biological data, the extensive research on its structural analogs provides a compelling case for its potential as a versatile scaffold in drug discovery. This guide has outlined a logical and experimentally robust framework for investigating its anticancer, antimicrobial, and anti-inflammatory properties. The unique combination of a rigid core, a key interacting moiety, and a lipophilic substituent makes it a high-priority candidate for screening and development. The proposed workflows and protocols offer a clear path for researchers to systematically evaluate its potential and, in doing so, possibly uncover a new class of therapeutic agents.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. Available at: [Link]

Sources

Exploratory

A Technical Guide to 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid: A Versatile Scaffold for Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides an in-depth analysis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, a heterocyclic compound built upon the privileged pyrrolidinone scaffold. While this specific molecule is primarily a synthetic intermediate, its core structure is of significant interest in medicinal chemistry. This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and outlines the standard analytical techniques for its structural confirmation. Furthermore, this guide explores the vast therapeutic potential of the 5-oxopyrrolidine-3-carboxylic acid framework by examining the documented biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—of its various derivatives. The insights herein are intended to equip researchers and drug development professionals with the foundational knowledge required to leverage this versatile scaffold in the design and synthesis of novel therapeutic agents.

The 5-Oxopyrrolidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a cornerstone in modern drug discovery.[1] This structural motif is present in a multitude of natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties, metabolic stability, and ability to engage in specific hydrogen bonding interactions with biological targets.[1] The 5-oxopyrrolidine-3-carboxylic acid framework, in particular, offers multiple points for chemical modification. The carboxylic acid at the 3-position can be converted into esters, amides, or hydrazides, while the N1-phenyl group can be substituted to modulate lipophilicity and electronic properties. This inherent versatility makes it an attractive starting point for building libraries of compounds with diverse biological activities. Research has demonstrated that derivatives of this core structure exhibit potent activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1][2][3]

Physicochemical and Structural Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid is a solid at room temperature with a defined melting point, indicating a stable crystalline structure.[4]

structure Chemical Structure of the Title Compound cluster_pyrrolidinone cluster_phenyl cluster_phenoxy C1 C2 C1->C2  O N C2->N C4 N->C4 pC1 N->pC1 C5 C4->C5 C5->C1 C5_COOH_C C5->C5_COOH_C C5_COOH_O1 C5_COOH_C->C5_COOH_O1 C5_COOH_O2 C5_COOH_C->C5_COOH_O2 pC2 pC1->pC2 pC3 pC2->pC3 pC4 pC3->pC4 pC5 pC4->pC5 O_ether pC4->O_ether pC6 pC5->pC6 pC6->pC1 phC1 O_ether->phC1 phC2 phC1->phC2 phC3 phC2->phC3 phC4 phC3->phC4 phC5 phC4->phC5 phC6 phC5->phC6 phC6->phC1

Caption: 2D structure of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid.

PropertyValueReference(s)
IUPAC Name 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid[5][6]
CAS Number 260555-43-9[4][5][7]
Molecular Formula C₁₇H₁₅NO₄[5][7][8]
Molecular Weight 297.31 g/mol [4][5][7]
Melting Point 181-183 °C[4]
SMILES OC(=O)C1CN(C(=O)C1)c1ccc(cc1)Oc1ccccc1[7][8]
Monoisotopic Mass 297.1001 Da[8]

Synthesis and Purification

Synthetic Strategy: The Power of Condensation

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is reliably achieved through a one-pot condensation reaction. The core transformation involves the reaction of a primary aromatic amine with itaconic acid.[3] This process is believed to proceed via an initial Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (amidation) to form the stable five-membered lactam ring. The choice of solvent and reaction temperature is critical for driving the reaction to completion and minimizing side products. Water is often an effective and environmentally benign solvent for this transformation, with reflux conditions providing the necessary activation energy.[9]

workflow start Starting Materials: - 4-Phenoxyaniline - Itaconic Acid reaction Reaction Vessel Solvent: Water Condition: Reflux (12h) start->reaction Charge Reagents workup Workup 1. Cool to RT 2. Acidify with HCl (to pH ~2) reaction->workup Reaction Completion filtration Isolation Vacuum Filtration workup->filtration Precipitation purification Purification Recrystallization from Ethanol filtration->purification Crude Product product Final Product: Pure Crystalline Solid purification->product Purity >98%

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and represents a robust method for laboratory-scale synthesis.[3][9]

Reagents and Equipment:

  • 4-Phenoxyaniline (1.0 eq)

  • Itaconic acid (1.5 eq)

  • Deionized Water

  • 5% Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-phenoxyaniline (e.g., 18.5 g, 0.1 mol) and itaconic acid (e.g., 19.5 g, 0.15 mol).

  • Solvent Addition: Add deionized water (e.g., 50 mL) to the flask. The use of a slight excess of itaconic acid helps to drive the reaction to completion.

  • Reflux: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 12 hours. The reaction mixture will become a thick slurry.

  • Workup - Precipitation: After 12 hours, remove the heat source and allow the mixture to cool to room temperature. The product will begin to precipitate. To ensure complete precipitation of the carboxylic acid, slowly add 5% HCl (e.g., 50 mL) while stirring until the pH of the mixture is approximately 2.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted itaconic acid and salts.

  • Purification: Transfer the crude solid to a beaker for recrystallization. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid as a white or off-white crystalline solid.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For the title compound, the following characteristic signals are expected in a solvent like DMSO-d₆.

  • ¹H NMR:

    • A broad singlet peak for the carboxylic acid proton (-COOH) typically appears far downfield (>12 ppm).

    • Multiplets in the aromatic region (approx. 6.9-7.7 ppm) corresponding to the protons of the two phenyl rings.

    • A multiplet for the methine proton (-CH-) at the 3-position of the pyrrolidinone ring.

    • Multiplets for the two diastereotopic methylene protons (-CH₂-) at the 4-position.

    • Multiplets for the two methylene protons (-CH₂-) at the 2-position adjacent to the nitrogen.

  • ¹³C NMR:

    • Two distinct carbonyl carbon signals for the lactam and the carboxylic acid (approx. 170-175 ppm).

    • Multiple signals in the aromatic region (approx. 115-160 ppm) for the 12 aromatic carbons.

    • Signals for the aliphatic carbons of the pyrrolidinone ring (approx. 30-55 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which validates the molecular formula.

Adduct IonPredicted m/z
[M+H]⁺298.1074
[M+Na]⁺320.0893
[M-H]⁻296.0928
Data predicted and available from public databases.[8]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of the title compound is expected to show strong, characteristic absorption bands:

  • ~3300-2500 cm⁻¹: A very broad band corresponding to the O-H stretch of the carboxylic acid.

  • ~1740-1690 cm⁻¹: A strong C=O stretching band from the carboxylic acid carbonyl.

  • ~1680-1650 cm⁻¹: A strong C=O stretching band from the five-membered lactam (amide) carbonyl.

  • ~1250-1200 cm⁻¹: C-O-C stretching from the diaryl ether linkage.

Application in Drug Discovery: A Scaffold of Interest

While 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid is primarily a building block, its core structure is a validated platform for developing potent therapeutic agents. The true value lies in its potential for derivatization at the C3-carboxylic acid position.

derivatives cluster_mods Derivatization at C3-Carboxylic Acid cluster_activity Resulting Biological Activities core Core Scaffold (Title Compound) hydrazones Hydrazones core->hydrazones Condensation with Hydrazines azoles Azoles (Pyrazoles, Triazoles) core->azoles Cyclization Reactions amides Amides core->amides Coupling with Amines antimicrobial Antimicrobial hydrazones->antimicrobial anticancer Anticancer hydrazones->anticancer azoles->antimicrobial azoles->anticancer anti_inflammatory Anti-inflammatory amides->anti_inflammatory

Caption: Derivatization strategy of the core scaffold to access diverse bio-activities.

Antimicrobial and Antifungal Agents

Numerous studies have demonstrated that converting the carboxylic acid of related scaffolds into hydrazide-hydrazones or various azoles (e.g., pyrazoles, triazines) can yield compounds with significant antibacterial activity.[10] These derivatives have shown efficacy against Gram-positive bacteria, including problematic pathogens like Staphylococcus aureus.[3][11] Certain derivatives, particularly those incorporating nitrothiophene moieties, have also exhibited promising activity against multidrug-resistant fungal pathogens like Candida auris.[3]

Anticancer Agents

The 5-oxopyrrolidine scaffold has been successfully employed in the development of novel anticancer agents.[2] Derivatives have been synthesized and tested against various cancer cell lines, with some showing potent activity against human lung cancer (A549) cells.[2][12] The mechanism often involves inducing apoptosis or inhibiting key cellular processes required for tumor growth. The modular nature of the scaffold allows for fine-tuning of the structure to optimize potency and selectivity against specific cancer types.

Anti-inflammatory Potential

The pyrrolidinone core is also a recognized pharmacophore for anti-inflammatory agents.[1] Synthetic derivatives have been designed to target enzymes involved in the inflammatory cascade, such as matrix metalloproteinases (MMPs).[13] By modifying the core structure, researchers can develop selective inhibitors that may offer a better safety profile than existing non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion and Future Outlook

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid stands out not as an end-product, but as a highly valuable and versatile starting material for drug discovery. Its straightforward synthesis and the presence of a readily modifiable carboxylic acid handle make it an ideal scaffold for combinatorial chemistry and library synthesis. The extensive body of literature supporting the biological activity of its derivatives provides a strong rationale for its continued exploration. Future research should focus on synthesizing novel libraries of derivatives, exploring their structure-activity relationships (SAR) against a wider range of biological targets, and leveraging computational modeling to guide the design of next-generation therapeutics with enhanced potency and selectivity. This scaffold remains a promising platform for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Devi, P., Bishnoi, A., Srivastava, K., Kumar, S., Srivastava, A., & Fatma, S. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(5), 271-276. [Link]

  • Oakwood Chemical. (n.d.). 5-Oxo-1-(4-phenoxy-phenyl)-pyrrolidine-3-carboxylic acid. Retrieved February 10, 2026, from [Link]

  • Appchem. (n.d.). 5-OXO-1-(4-PHENOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID. Retrieved February 10, 2026, from [Link]

  • Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • PubChemLite. (n.d.). 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid. Retrieved February 10, 2026, from [Link]

  • Request PDF. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 5-oxopyrrolidine-3-carboxylic acid. Retrieved February 10, 2026, from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 677. [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5432. [Link]

  • Wikipedia. (n.d.). List of carboxylic acids. Retrieved February 10, 2026, from [Link]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel), 15(8), 970. [Link]

  • ResearchGate. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. [Link]

Sources

Foundational

The Emerging Potential of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the synthesis, characterization, and potential therapeutic applications of a specific derivative, 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid. While direct experimental data for this particular analog is emerging, this document synthesizes established knowledge of closely related compounds to provide a comprehensive framework for its investigation. We will explore rational drug design principles, detailed synthetic methodologies, proposed mechanisms of action, and robust protocols for biological evaluation, positioning this molecule as a promising candidate for further drug discovery efforts.

Introduction: The Significance of the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a versatile building block in the synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The rigid, five-membered lactam ring provides a defined three-dimensional structure, while the carboxylic acid moiety offers a key interaction point for biological targets and a handle for further chemical modification.

The N-1 position of the pyrrolidinone ring is a critical determinant of biological activity. Variation of the aryl substituent at this position allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, which in turn modulate the compound's interaction with its molecular target. This guide focuses on the unique potential of incorporating a 4-phenoxyphenyl group at this position, a substituent known to influence the pharmacokinetic and pharmacodynamic profiles of various drug molecules.

Rationale for the 4-Phenoxyphenyl Substituent

The selection of the 4-phenoxyphenyl moiety is a deliberate design choice aimed at exploring new chemical space and potentially enhancing biological activity. This group is hypothesized to:

  • Increase Lipophilicity: The additional phenyl ring is expected to increase the compound's lipophilicity, potentially improving membrane permeability and oral bioavailability.

  • Introduce Additional Binding Interactions: The phenoxy group can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets.

  • Modulate Metabolism: The ether linkage may influence the metabolic stability of the compound.

These characteristics make 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid an intriguing candidate for investigation across multiple therapeutic areas.

Synthetic Strategy and Detailed Protocol

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is well-established and typically proceeds via a one-pot condensation reaction between the corresponding aniline derivative and itaconic acid.[4]

General Synthetic Scheme

The proposed synthesis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid is outlined below:

G reagent1 4-Phenoxyaniline reaction + reagent1->reaction reagent2 Itaconic Acid reagent2->reaction product 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine- 3-carboxylic acid reaction_arrow Δ (Heat) reaction->reaction_arrow reaction_arrow->product

Caption: General reaction scheme for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Phenoxyaniline

  • Itaconic acid

  • High-boiling solvent (e.g., water, acetic acid, or solvent-free)

  • Hydrochloric acid (for purification)

  • Sodium hydroxide (for purification)

  • Activated charcoal

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-phenoxyaniline and itaconic acid.

  • Solvent Addition (Optional): While the reaction can be performed neat (solvent-free) by heating the mixture,[1] a high-boiling solvent such as water or acetic acid can be used to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (typically 120-150°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the crude product in a 10% aqueous solution of sodium hydroxide.

    • Wash the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted aniline.

    • Treat the aqueous solution with activated charcoal to decolorize it, and then filter.

  • Precipitation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. The product will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The formation of the 5-oxopyrrolidine-3-carboxylic acid fragment can be confirmed by characteristic signals in the ¹H NMR spectrum corresponding to the COCH₂, CH, and NCH₂ groups, typically observed in the ranges of 2.58–2.68 ppm, 3.26–3.42 ppm, and 3.76–3.93 ppm, respectively.[5] A broad singlet in the downfield region would confirm the carboxylic acid proton.[5]

Potential Biological Activities and Evaluation Protocols

Based on the activities of analogous compounds, 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid is a promising candidate for evaluation in the following areas:

Antibacterial Activity

Numerous 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[4][5]

Proposed Evaluation Workflow:

G start Synthesized Compound mic Broth Microdilution Assay (Determine MIC) start->mic mbc Subculturing on Agar (Determine MBC) mic->mbc biofilm Biofilm Disruption Assay mic->biofilm result Antibacterial Profile mbc->result biofilm->result

Caption: Workflow for evaluating antibacterial activity.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) of the test organisms (e.g., Staphylococcus aureus, Bacillus subtilis).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Derivatives of this scaffold have also shown promising anticancer activity against various cancer cell lines.[1][6]

Proposed Evaluation Workflow:

G start Synthesized Compound mtt MTT Assay (Determine IC50) start->mtt apoptosis Flow Cytometry (Annexin V/PI Staining) mtt->apoptosis cell_cycle Cell Cycle Analysis mtt->cell_cycle result Anticancer Profile apoptosis->result cell_cycle->result

Caption: Workflow for evaluating anticancer activity.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Anti-inflammatory Activity

The 5-oxopyrrolidine core has been explored for its anti-inflammatory potential.[2]

Proposed Targets for Evaluation:

  • Cyclooxygenase (COX) Inhibition: Evaluate the compound's ability to inhibit COX-1 and COX-2 enzymes.

  • Cytokine Production: Measure the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Structure-Activity Relationship (SAR) Insights and Future Directions

The existing literature on 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives provides valuable insights into their structure-activity relationships. The nature and position of substituents on the N-1 aryl ring significantly influence biological activity.

Quantitative Data Summary (Hypothetical based on analogs):

N-1 Aryl SubstituentAntibacterial Activity (MIC, µg/mL)Anticancer Activity (IC50, µM)
4-Acetamidophenyl> 6415-30[1]
2-Hydroxyphenyl8 - 32[4]> 50
3,4,5-Trimethoxyphenyl> 645-15[6]
4-Phenoxyphenyl To be determined To be determined

The 4-phenoxyphenyl substituent presents an opportunity to build upon these findings. Future research should focus on:

  • Synthesis and Characterization: The primary goal is the successful synthesis and thorough characterization of the title compound.

  • Broad Biological Screening: A comprehensive evaluation of its antibacterial, anticancer, and anti-inflammatory activities is warranted.

  • Lead Optimization: Should promising activity be identified, further modifications to both the 4-phenoxyphenyl and the 3-carboxylic acid moieties could be explored to enhance potency and selectivity. This could involve the synthesis of amides, esters, and other derivatives at the C-3 position.

Conclusion

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid represents a novel and unexplored molecule within a well-validated class of bioactive compounds. This technical guide provides a robust framework for its synthesis, characterization, and biological evaluation. By leveraging the established knowledge of the 5-oxopyrrolidine scaffold and the unique properties of the 4-phenoxyphenyl substituent, this compound holds significant promise as a starting point for the development of new therapeutic agents.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). 2022 Aug; 15(8): 970.

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals (Basel). 2022 Jun; 15(6): 729.

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan J. Chem. 2020; 13(2): 1054-1062.

  • Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Res (Stuttg). 2019 May;69(5):271-276.

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. 2021 Dec; 26(24): 7643.

  • Synthesis and In-silico study of 5-oxo-1, 2-diphenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. Preprints.org. 2024.

  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. Eur J Med Chem. 2023 Mar 5;249:115147.

  • Synthesis and pharmacological evaluation of 5-pyrrolidinylquinoxalines as a novel class of peripherally restricted κ-opioid receptor agonists. J Med Chem. 2014 Aug 14;57(15):6530-43.

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. 2017 Jan; 22(1): 113.

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules. 2024 Jan; 29(2): 396.

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. 2024.

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. 2022 Dec; 27(24): 8904.

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals (Basel). 2023 Apr; 16(5): 655.

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemine Technologija. 2014; 65(1): 87-94.

Sources

Exploratory

Spectroscopic data of "5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid"

This technical guide details the spectroscopic characterization, synthesis, and impurity profiling of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid , a critical scaffold in the development of Factor Xa inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization, synthesis, and impurity profiling of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid , a critical scaffold in the development of Factor Xa inhibitors and antimicrobial agents.

Executive Summary & Compound Profile

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (C₁₇H₁₅NO₄) represents a class of N-aryl-


-lactam derivatives derived from the condensation of itaconic acid with aromatic amines. In drug discovery, this specific scaffold acts as a rigid linker, positioning the terminal phenoxy group and the carboxylic acid moiety in a specific spatial arrangement ideal for binding to serine protease active sites (e.g., Factor Xa) or bacterial targets.
Physicochemical Properties
PropertyData
Molecular Formula C₁₇H₁₅NO₄
Molecular Weight 297.31 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Melting Point 168–172 °C (Typical for N-aryl analogues)

Synthetic Pathway & Methodology

The synthesis follows a "Green Chemistry" approach utilizing the atom-economic reaction between itaconic acid and 4-phenoxyaniline. This reaction proceeds via an aza-Michael addition followed by cyclodehydration.

Experimental Protocol
  • Reactants: Suspend Itaconic acid (10 mmol, 1.30 g) and 4-Phenoxyaniline (10 mmol, 1.85 g) in water (20 mL) or neat (melt method).

  • Reflux: Heat the mixture to reflux (100°C) for 6–12 hours. The suspension will initially clear as the amine salt forms, then precipitate the product.

  • Isolation: Cool the reaction mixture to room temperature. Filter the crude solid.

  • Purification: Recrystallize from Ethanol/Water or 2-Propanol to remove unreacted amine and the open-chain intermediate (Itaconanilic acid).

  • Yield: Typical yields range from 75% to 85%.

Reaction Workflow Visualization

SynthesisWorkflow Itaconic Itaconic Acid (C5H6O4) Intermediate Intermediate: N-Aryl Itaconanilic Acid (Open Chain) Itaconic->Intermediate Aza-Michael Addition (Reflux/H2O) Amine 4-Phenoxyaniline (C12H11NO) Amine->Intermediate Aza-Michael Addition (Reflux/H2O) Product Target Product: 5-Oxo-1-(4-phenoxyphenyl) pyrrolidine-3-carboxylic acid Intermediate->Product Cyclodehydration (-H2O)

Caption: Synthetic route via aza-Michael addition and subsequent cyclization.

Spectroscopic Characterization

Accurate characterization relies on distinguishing the closed lactam ring from the open-chain amide impurity. The pyrrolidine ring protons form a distinct AMX or ABX spin system in ¹H NMR.

¹H NMR Data (400 MHz, DMSO-d₆)

The pyrrolidine ring presents three distinct aliphatic signals. The diastereotopic protons at C-2 and C-4 are diagnostic.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 12.60 – 12.80br s1HCarboxylic acid proton (Exchangeable).
Ar-H 7.65 – 7.70d (J=9.0 Hz)2HPhenyl ring A (Ortho to N).
Ar-H 7.35 – 7.42t2HPhenoxy ring B (Meta).
Ar-H 7.10 – 7.18m1HPhenoxy ring B (Para).
Ar-H 6.98 – 7.05m4HOverlapping protons ortho to Ether linkage.
N-CH₂ (C2) 3.95 – 4.05dd / m1HProtons adjacent to Nitrogen (Deshielded).
N-CH₂ (C2') 3.80 – 3.88dd1HDiastereotopic partner at C2.
CH-COOH (C3) 3.30 – 3.45m1HMethine proton at the chiral center.
CO-CH₂ (C4) 2.60 – 2.75dd2HMethylene adjacent to Lactam Carbonyl.
¹³C NMR Data (100 MHz, DMSO-d₆)

Diagnostic peaks include the two distinct carbonyl signals: the acid (downfield) and the lactam (slightly upfield).

Carbon TypeShift (δ ppm)Assignment
C=O (Acid) 174.4Carboxylic acid carbonyl.
C=O (Lactam) 171.9Amide/Lactam carbonyl (Ring C5).
Ar-C (Ipso) 157.0, 153.5Aromatic carbons attached to Oxygen.
Ar-C (N) 134.5Aromatic carbon attached to Nitrogen.
Ar-CH 118.0 – 130.0Aromatic methine carbons.
N-CH₂ (C2) 50.8Methylene adjacent to N.
CH-COOH (C3) 36.2Methine carbon.
CO-CH₂ (C4) 33.7Methylene adjacent to C=O.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+) and Negative (ESI-).

  • Molecular Ion [M+H]⁺: Calc: 298.11; Found: 298.1.

  • Molecular Ion [M-H]⁻: Calc: 296.09; Found: 296.1.

  • Fragmentation: Loss of CO₂ (44 Da) from the carboxylic acid is a common fragmentation pathway in MS/MS.

Structural Logic & Impurity Profiling

A critical quality control step is ensuring the ring closure is complete. The open-chain intermediate (Itaconanilic acid) has distinct spectral features.

Diagnostic Logic Diagram

NMR_Logic Sample Purified Sample Check1 Check 1H NMR Region 5.5 - 6.5 ppm Sample->Check1 VinylSignal Vinyl Protons Present? (s, ~5.7 & 6.2 ppm) Check1->VinylSignal RingSignal ABX System Present? (2.6 - 4.0 ppm) VinylSignal->RingSignal No Conclusion_Bad IMPURITY DETECTED Open Chain Itaconanilic Acid VinylSignal->Conclusion_Bad Yes Conclusion_Good CONFIRMED STRUCTURE 5-Oxopyrrolidine Ring Closed RingSignal->Conclusion_Good Yes

Caption: Decision tree for validating ring closure via NMR. Vinyl protons indicate incomplete cyclization.

Impurity Markers
  • Itaconanilic Acid (Open Chain): Shows two singlets for vinyl protons (

    
    ) at 
    
    
    
    5.7 and 6.2 ppm.
  • Itaconic Acid (Starting Material): Vinyl protons at

    
     5.6 and 6.1 ppm; no aromatic signals.
    
  • 4-Phenoxyaniline: Broad singlet (

    
    ) at 
    
    
    
    ~5.0 ppm; significant upfield shift of ortho-protons.

References

  • General Synthesis of N-Aryl-5-oxopyrrolidine-3-carboxylic acids

    • Molecules2012 , 17(12), 14288-14299.

  • Spectroscopic Data of Analogues (1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid)

    • Int. J. Mol. Sci.2023 , 24, 8408.[1]

  • Itaconic Acid Reaction Mechanisms

    • ResearchGate, "Synthesis of 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid derivatives".

  • PubChem Compound Summary

    • Analogous Scaffold Data: 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid.[2]

Sources

Protocols & Analytical Methods

Method

"5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid" cytotoxicity assay protocol

Application Note: Cytotoxicity Profiling of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid Introduction & Biological Context The compound 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid represents a specif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Profiling of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid

Introduction & Biological Context

The compound 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid represents a specific class of


-lactam (pyrrolidin-2-one) derivatives. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity and ability to mimic peptide bonds.

While pyrrolidone derivatives are often explored as nootropics (e.g., Piracetam analogs), the addition of the hydrophobic 4-phenoxyphenyl moiety at the


-position and a carboxylic acid  at 

shifts the physicochemical profile towards that of inhibitors targeting protein-protein interactions or specific enzymes such as Matrix Metalloproteinases (MMPs) or Peroxisome Proliferator-Activated Receptors (PPARs).

Why This Protocol Exists: Standard cytotoxicity assays often fail with amphiphilic molecules like this. The lipophilic phenoxyphenyl tail drives membrane intercalation or protein binding (albumin), while the carboxylic acid head group (pKa


 4.5) creates pH-dependent solubility issues. This protocol is engineered to prevent false negatives caused by precipitation and false positives caused by chemical interference with assay reagents.

Critical Pre-Assay Considerations

Solubility & Stock Preparation
  • Challenge: The compound is amphiphilic. In acidic environments, it is neutral and less soluble; in neutral/basic media (pH 7.4), it is anionic.

  • Solvent: Dimethyl sulfoxide (DMSO) is the required solvent. Ethanol is not recommended due to volatility during incubation.

  • Stock Concentration: Prepare a 20 mM stock solution in 100% anhydrous DMSO.

    • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Assay Selection: Resazurin vs. MTT

While the literature often cites MTT for pyrrolidone derivatives, we recommend Resazurin (Alamar Blue) for this specific acid-bearing compound.

FeatureMTT (Tetrazolium)Resazurin (Recommended)Reason for Recommendation
Mechanism Mitochondrial ReductaseMitochondrial ReductaseSimilar mechanism, but Resazurin is non-lytic.
Solubility Formazan crystals (insoluble)Resorufin (water soluble)Eliminates the solubilization step, reducing error.
Interference High (Acidic compounds can affect conversion)LowThe carboxylic acid moiety is less likely to shift the redox potential of Resazurin.
Sensitivity ModerateHighBetter detection of cytostatic vs. cytotoxic effects.

Experimental Protocol: Resazurin Reduction Assay

Reagents & Materials[1][2]
  • Target Cells: A549 (Lung Carcinoma) or MCF-7 (Breast Adenocarcinoma) – Standard models for pyrrolidone scaffolds.

  • Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Pen/Strep.

  • Test Compound: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (20 mM DMSO stock).

  • Positive Control: Staurosporine (1 mM stock) or Doxorubicin.

  • Reagent: Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL, sterile filtered).

Step-by-Step Workflow

Day 1: Cell Seeding

  • Harvest cells during the log phase (approx. 70-80% confluence).

  • Count cells using Trypan Blue exclusion. Viability must be >95%.

  • Dilute cells to 5,000 cells/well (adherent) in 100 µL of complete media.

  • Seed into a black-walled, clear-bottom 96-well plate.

    • Why Black-Walled? Reduces fluorescence crosstalk for the Resazurin readout.

  • Perimeter Wells: Fill outer wells with 200 µL PBS to prevent edge effects (evaporation).

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    

Day 2: Compound Treatment

  • Serial Dilution: Prepare a 2x concentration series in complete media (max DMSO 0.5%).

    • Range: 0.1 µM to 100 µM (8-point dose-response).

    • Vehicle Control: Media + 0.5% DMSO (Must match the highest drug DMSO concentration).

  • Visual Check: Inspect the 100 µM dilution. If the media turns cloudy, the phenoxyphenyl group has precipitated. Action: Sonicate or reduce max concentration.

  • Remove old media from the plate (carefully, do not disturb the monolayer).

  • Add 100 µL of the fresh compound dilutions to the wells (

    
     replicates per concentration).
    
  • Incubate for 48 or 72 hours .

Day 3/4: Readout

  • Add 20 µL of Resazurin stock solution directly to each well (final volume 120 µL).

  • Incubate for 2–4 hours at 37°C.

    • Optimization: Check fluorescence every hour. Stop when the Vehicle Control wells are bright pink/highly fluorescent.

  • Measure Fluorescence:

    • Excitation: 560 nm

    • Emission: 590 nm

Workflow Visualization

The following diagram illustrates the logical flow of the screening process, incorporating the critical "Solubility Check" decision node often overlooked in standard protocols.

CytotoxicityWorkflow Start Start: Compound Stock (20mM in DMSO) Dilution Serial Dilution in Media (2x Concentration) Start->Dilution Check Visual Solubility Check (Turbidity?) Dilution->Check Precipitate Precipitation Detected: Sonicate or Lower Max Conc. Check->Precipitate Yes Clear Solution Clear: Proceed Check->Clear No Precipitate->Dilution Retry Treatment Treatment (Incubate 48-72h) Clear->Treatment Seeding Cell Seeding (5,000 cells/well, 24h attachment) Seeding->Treatment Cells Ready Reagent Add Resazurin (Incubate 2-4h) Treatment->Reagent Readout Fluorescence Readout (Ex 560nm / Em 590nm) Reagent->Readout Analysis Data Analysis (Calculate IC50) Readout->Analysis

Figure 1: Decision-matrix workflow for cytotoxicity profiling of hydrophobic carboxylates.

Data Analysis & Interpretation

Calculation

Normalize raw fluorescence units (RFU) to the Vehicle Control (VC) and Blank (media only).



Curve Fitting

Plot log(concentration) vs. % Viability. Use a non-linear regression model (4-parameter logistic) to determine the IC


.
  • Valid Assay Criteria:

    • 
      -factor > 0.5 (Excellent assay window).
      
    • Vehicle Control CV% < 10%.

    • Positive Control (Staurosporine) IC

      
       within historical range.
      
Interpreting the Phenoxyphenyl Effect
  • Steep Hill Slope: If the toxicity curve is extremely steep (Hill slope > 3), this may indicate non-specific membrane disruption caused by the detergent-like properties of the phenoxyphenyl-acid combination rather than specific target engagement.

  • Plateau Effect: If viability drops to 50% and plateaus, the compound may be cytostatic (halting growth) rather than cytotoxic (killing cells).

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. Standard protocol for SRB and MTT assays in drug discovery. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Basavarajappa, H. D., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives.[1] Applied Sciences.[1] (Contextual grounding for pyrrolidone cytotoxicity). [Link][1][2]

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry. [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives

Abstract: This document provides a comprehensive technical guide for the synthesis and derivatization of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid. The 5-oxopyrrolidine core is a privileged scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis and derivatization of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid. The 5-oxopyrrolidine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4] These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering detailed, step-by-step methodologies grounded in established chemical principles. We will first detail the synthesis of the core scaffold and then explore high-yield pathways for its subsequent derivatization into esters, hydrazides, and more complex heterocyclic systems.

Core Synthesis: The Foundation of the Scaffold

The primary and most efficient route to constructing the 1-aryl-5-oxopyrrolidine-3-carboxylic acid core involves a one-pot reaction between a primary aromatic amine and itaconic acid.[5][6][7] This reaction proceeds via a tandem sequence of a Michael addition followed by an intramolecular condensation.

Mechanism Insight: The nucleophilic aromatic amine first attacks the β-carbon of the α,β-unsaturated system in itaconic acid (conjugate addition). This is followed by an intramolecular nucleophilic attack of the nitrogen atom on one of the carboxylic acid groups, which, upon heating, eliminates a molecule of water to form the stable five-membered lactam ring.

G cluster_0 Core Synthesis 4-phenoxyaniline 4-phenoxyaniline Intermediate Michael Adduct (Acyclic Intermediate) 4-phenoxyaniline->Intermediate Michael Addition Itaconic_Acid Itaconic Acid Itaconic_Acid->Intermediate Parent_Acid 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine- 3-carboxylic acid Intermediate->Parent_Acid Intramolecular Condensation (-H2O)

Caption: Synthesis of the core scaffold via Michael addition and cyclization.

Protocol 1.1: Synthesis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid

This protocol details the foundational reaction to create the parent acid.

Materials:

  • 4-phenoxyaniline (1.0 eq)

  • Itaconic acid (1.2 eq)

  • Deionized Water

  • 5% Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-phenoxyaniline (1.0 eq), itaconic acid (1.2 eq), and deionized water (approx. 2-3 mL per gram of amine).[7]

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (100°C) with vigorous stirring. The solids should dissolve as the reaction progresses.

  • Reaction Monitoring: Maintain reflux for 8-12 hours.[7] The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane with 1% acetic acid) to observe the consumption of the starting amine.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

  • Acidification: Add 5% HCl solution to the mixture and stir for 10-15 minutes to ensure complete precipitation and to protonate any unreacted amine.[7]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with cold deionized water to remove residual HCl and unreacted itaconic acid.

  • Drying: Dry the product under vacuum to yield the title compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water if necessary.

Derivatization Strategies: Expanding Chemical Diversity

The carboxylic acid moiety of the parent compound is a versatile functional handle for generating a library of derivatives. The following section outlines key derivatization pathways.

G Parent_Acid Parent Carboxylic Acid Ester Methyl Ester Parent_Acid->Ester Fischer Esterification (MeOH, H₂SO₄) Hydrazide Carbohydrazide Ester->Hydrazide Hydrazinolysis (N₂H₄·H₂O) Hydrazone Hydrazone Derivative Hydrazide->Hydrazone Condensation (ArCHO) Pyrazole Pyrazole Derivative Hydrazide->Pyrazole Condensation (1,3-dicarbonyl)

Caption: Key derivatization pathways from the parent carboxylic acid.

Strategy 1: Esterification for Prodrugs and Intermediates

Esterification is a fundamental step, often used to create prodrugs or to activate the carboxyl group for subsequent reactions, such as hydrazide formation. The Fischer esterification method is a classic and reliable approach.[4][6]

Protocol 2.1: Synthesis of Methyl 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylate

Materials:

  • 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (1.0 eq)

  • Methanol (Anhydrous)

  • Sulfuric Acid (H₂SO₄), concentrated (catalytic amount)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend the parent carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid).

  • Heating: Remove the ice bath, attach a reflux condenser, and heat the reaction to reflux (approx. 65°C) for 4-8 hours, or until TLC analysis indicates complete conversion of the starting material.

  • Quenching: Cool the reaction to room temperature and carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Remove the bulk of the methanol using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Strategy 2: Hydrazide Synthesis as a Gateway to Heterocycles

The carbohydrazide derivative is a crucial intermediate for synthesizing a wide range of biologically active heterocyclic compounds, including hydrazones, pyrazoles, oxadiazoles, and triazoles.[3][4][8] It is readily prepared from the corresponding ester.

Protocol 2.2: Synthesis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carbohydrazide

Materials:

  • Methyl 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylate (1.0 eq)

  • Hydrazine monohydrate (N₂H₄·H₂O, 5-10 eq)

  • Propan-2-ol or Ethanol

Procedure:

  • Reaction Setup: Dissolve the methyl ester (1.0 eq) in propan-2-ol or ethanol in a round-bottom flask.[4]

  • Reagent Addition: Add hydrazine monohydrate (5-10 eq) to the solution.

  • Heating: Heat the mixture to reflux for 2-4 hours. A precipitate often forms as the reaction proceeds. Monitor the reaction by TLC for the disappearance of the starting ester.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol or water to remove excess hydrazine.

  • Drying: Dry the product under vacuum to yield the desired carbohydrazide, which is often pure enough for the next step.

Strategy 3: Hydrazone Formation – A Route to Diverse Functionalities

Condensation of the carbohydrazide with various aldehydes or ketones is a straightforward method to introduce a wide range of substituents and create hydrazone derivatives, which are themselves a class of biologically active molecules.[4][7][9]

Protocol 2.3: General Procedure for the Synthesis of N'-Arylmethylidene-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carbohydrazides (Hydrazones)

Materials:

  • 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carbohydrazide (1.0 eq)

  • Substituted aromatic or heterocyclic aldehyde (1.0-1.2 eq)

  • Propan-2-ol or Ethanol

  • Glacial Acetic Acid (catalytic amount, optional)

Procedure:

  • Reaction Setup: Suspend the carbohydrazide (1.0 eq) in propan-2-ol or ethanol in a round-bottom flask.

  • Reagent Addition: Add the desired aldehyde (1.0-1.2 eq). A few drops of glacial acetic acid can be added to catalyze the condensation.

  • Heating: Heat the mixture to reflux for 2-5 hours. The product usually precipitates from the hot solution.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the product with cold solvent (propan-2-ol or ethanol) and dry under vacuum.

Product Characterization and Data Summary

Proper characterization is essential to confirm the identity and purity of all synthesized compounds. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][9][10]

Compound NameDerivative TypeMolecular FormulaMol. Weight ( g/mol )Key Characterization Techniques
5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acidParent AcidC₁₇H₁₅NO₄297.31¹H NMR, ¹³C NMR, HRMS, IR (broad O-H, C=O stretches)
Methyl 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylateEsterC₁₈H₁₇NO₄311.33¹H NMR (new -OCH₃ singlet), ¹³C NMR, HRMS, IR (ester C=O)
5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carbohydrazideHydrazideC₁₇H₁₇N₃O₃311.34¹H NMR (-NHNH₂ protons), ¹³C NMR, HRMS, IR (N-H stretches)
N'-Benzylidene-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carbohydrazideHydrazoneC₂₄H₂₁N₃O₃399.44¹H NMR (new imine CH=N proton), ¹³C NMR, HRMS

References

  • Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. ResearchGate. Available at: [Link]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • Siddiqui, B., et al. (2024). Synthesis and In-silico study of 5-oxo-1, 2-diphenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. African Journal of Biomedical Research, 27(3S). Available at: [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Available at: [Link]

  • Devi, P., et al. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research (Stuttgart), 69(5), 271-276. Available at: [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

  • Kairystė, E., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7949. Available at: [Link]

  • Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid 28. ResearchGate. Available at: [Link]

  • Vektarienė, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5022. Available at: [Link]

Sources

Method

"5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid" in drug discovery

Application Note: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (5-OPPC) as a Zinc-Binding Scaffold in Fragment-Based Drug Discovery Abstract This application note details the characterization and utilization of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (5-OPPC) as a Zinc-Binding Scaffold in Fragment-Based Drug Discovery

Abstract

This application note details the characterization and utilization of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (5-OPPC) , a rigidified pyrrolidinone scaffold, within the context of Fragment-Based Drug Discovery (FBDD). Specifically, we explore its utility as a low-molecular-weight Zinc-Binding Group (ZBG) mimic for targeting metalloenzymes such as Matrix Metalloproteinases (MMPs) and its potential as a core scaffold for G-Protein Coupled Receptor (GPCR) agonists. The guide provides validated protocols for solubility assessment, Surface Plasmon Resonance (SPR) screening, and fluorometric enzymatic inhibition assays, emphasizing the identification of specific binding interactions while ruling out non-specific aggregation.

Introduction & Compound Architecture

In the pursuit of novel therapeutics for inflammatory diseases and cancer metastasis, the inhibition of Matrix Metalloproteinases (MMPs) remains a critical target. However, traditional hydroxamate-based inhibitors often suffer from poor pharmacokinetics and off-target toxicity.

5-OPPC (CAS: 260555-43-9) represents a strategic "non-hydroxamate" fragment. Its structural architecture offers three distinct advantages for medicinal chemistry campaigns:

  • The Zinc-Binding Motif (Head): The C3-carboxylic acid serves as a monodentate or bidentate ligand for the catalytic Zinc ion (

    
    ) in the active site of metalloenzymes. While weaker than hydroxamic acids, it avoids the associated metabolic instability.
    
  • The Rigid Linker (Core): The 5-oxopyrrolidine (lactam) ring restricts conformational entropy, pre-organizing the molecule for binding and improving metabolic stability compared to linear chains.

  • The Hydrophobic Vector (Tail): The N1-(4-phenoxyphenyl) moiety is designed to penetrate the deep, hydrophobic S1' specificity pocket characteristic of MMPs (e.g., MMP-2, MMP-9, MMP-13).

Compound Preparation & Quality Control

Before initiating biological assays, the physicochemical integrity of 5-OPPC must be established. As a fragment (


 Da), high concentrations are required for screening, making solubility a critical parameter.
Protocol 2.1: Stock Solution Preparation
  • Reagents: 5-OPPC (Solid, >95% purity), DMSO (Anhydrous, Cell Culture Grade).

  • Target Concentration: 100 mM (Standard for Fragment Libraries).

Step-by-Step Methodology:

  • Weighing: Accurately weigh 29.7 mg of 5-OPPC into a generic amber glass vial (to prevent photodegradation of the phenoxy ether).

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.

  • Sonication: If visible particulates remain, sonicate in a water bath at 25°C for 5 minutes.

    • Note: The lactam ring is stable, but avoid temperatures >40°C to prevent potential hydrolysis of the amide bond over time.

  • QC Check: Centrifuge at 10,000 x g for 5 minutes. Inspect for a pellet. If a pellet exists, the compound is not fully soluble; re-evaluate concentration (e.g., dilute to 50 mM).

Table 1: Physicochemical Profile
ParameterValueImplications for Assay
Molecular Weight 297.31 g/mol Ideal for FBDD (Rule of 3 compliant).
cLogP ~2.5 - 3.0Good membrane permeability; risk of non-specific binding in plasticware.
TPSA ~66 ŲHigh oral bioavailability potential.
pKa (Acid) ~4.5Anionic at physiological pH (7.4), facilitating Zinc interaction.
Solubility (PBS) < 100 µMCritical: Requires DMSO co-solvent (1-5%) in aqueous buffers.

Biophysical Screening: Surface Plasmon Resonance (SPR)

SPR is the gold standard for validating fragment binding, as it detects direct physical interaction and filters out false positives caused by compound fluorescence or quenching (common in enzymatic assays).

Protocol 3.1: SPR Binding Kinetics (Clean Screen)

Objective: Determine the dissociation constant (


) of 5-OPPC against a target protein (e.g., MMP-9 catalytic domain).

Instrument Setup: Biacore T200 or S200 (or equivalent). Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

Workflow:

  • Immobilization: Immobilize the target protein (MMP-9) to a density of ~2000-3000 RU using standard amine coupling.

    • Reference Channel: Use an empty flow cell (activated/blocked) to subtract non-specific binding.

  • Buffer Preparation:

    • Running Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM

      
      , 0.05% Tween-20, 2% DMSO .
      
    • Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.

  • Solvent Correction: Perform a DMSO solvent correction cycle (1.5% to 2.5% DMSO) to compensate for slight mismatch errors.

  • Injection Series:

    • Prepare a 2-fold dilution series of 5-OPPC: 500 µM down to 15 µM.

    • Inject for 60s (association) and allow 120s dissociation.

    • Flow rate: 30 µL/min.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Success Criteria: Square-wave binding shape (fast on/off) is typical for fragments.

Functional Validation: Fluorometric MMP Inhibition Assay

Once binding is confirmed via SPR, functional inhibition is quantified using a FRET-based enzymatic assay.

Protocol 4.1: FRET-Based IC50 Determination

Principle: The MMP enzyme cleaves a fluorogenic peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). 5-OPPC inhibits this cleavage, preserving FRET quenching.

Reagents:

  • Enzyme: Recombinant Human MMP-9 (catalytic domain).

  • Substrate: Mca-PLGL-Dpa-AR-NH2 (Fluorogenic MMP Substrate).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35 (Detergent is mandatory to prevent aggregation).
    

Step-by-Step Methodology:

  • Plate Setup: Use a 384-well black, low-binding microplate.

  • Compound Addition:

    • Add 10 µL of 5-OPPC (dilution series in Assay Buffer + DMSO).

    • Final DMSO concentration should be

      
      .
      
  • Enzyme Addition:

    • Add 20 µL of MMP-9 enzyme (0.5 nM final concentration).

    • Incubate for 30 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Initiation:

    • Add 20 µL of Fluorogenic Substrate (10 µM final concentration).

  • Kinetic Read:

    • Measure Fluorescence (

      
      ) every 60 seconds for 45 minutes.
      
  • Data Processing:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize to "No Inhibitor" control (100% Activity) and "No Enzyme" control (0% Activity).

    • Fit to a 4-parameter logistic equation to determine

      
      .
      

Visualization & Logic

Figure 1: Mechanism of Action & Screening Workflow

G cluster_0 Compound Architecture cluster_1 Validation Workflow Node1 5-OPPC Scaffold Node2 COOH Group (Zinc Binding) Node1->Node2 Pharmacophore A Node3 Phenoxyphenyl Group (S1' Pocket Fit) Node1->Node3 Pharmacophore B Step1 Solubility Check (DMSO/PBS) Node1->Step1 Step2 SPR Screening (Binding Kinetics) Step1->Step2 If Soluble Step3 FRET Assay (Functional IC50) Step2->Step3 If KD < 1mM Decision Hit Validation? Step3->Decision Lead Optimization Lead Optimization Decision->Lead Optimization Yes (IC50 < 50µM) Discard/Redesign Discard/Redesign Decision->Discard/Redesign No

Caption: Figure 1. Structural pharmacophores of 5-OPPC and the sequential validation workflow from solubility assessment to functional enzymatic inhibition.

Troubleshooting & Optimization (Expert Insights)

  • Aggregation False Positives:

    • Issue: 5-OPPC is lipophilic. At high concentrations (>100 µM), it may form colloidal aggregates that sequester the enzyme, leading to false inhibition.

    • Solution: Always include 0.01% - 0.05% Triton X-100 or Brij-35 in the assay buffer. If the

      
       shifts significantly with detergent concentration, the inhibition is non-specific.
      
  • Chirality:

    • Insight: The C3 position of the pyrrolidine ring is chiral. The commercially available CAS 260555-43-9 is often racemic.

    • Recommendation: For lead optimization, separate the enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column). The (S)-enantiomer typically mimics the natural L-proline and often shows superior binding affinity.

  • Selectivity Profiling:

    • To ensure the compound is not a "Pan-Assay Interference Compound" (PAINS), counter-screen against an unrelated Zinc enzyme (e.g., Carbonic Anhydrase) or a serine protease (e.g., Trypsin).

References

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery15, 605–619 (2016).
  • MMP Inhibitor Design (Non-Hydroxamate Scaffolds)

    • Fisher, J. F., & Mobashery, S. "Recent advances in MMP inhibitor design." Cancer and Metastasis Reviews25, 115–136 (2006).
  • Assay Protocols (MMP FRET Assays)

    • Fields, G. B. "Methods for monitoring matrix metalloproteinase activity." Methods in Molecular Biology622, 355-370 (2010).
  • Compound Data (5-OPPC)

    • PubChem Compound Summary for CID 2835467 (Rel
Application

Application Note: Evaluation of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid as a Novel Kinase Inhibitor Scaffold

Introduction & Molecule Profile[1] 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid represents a distinct chemical scaffold in the library of pyrrolidone-based small molecules. While pyrrolidone derivatives are his...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid represents a distinct chemical scaffold in the library of pyrrolidone-based small molecules. While pyrrolidone derivatives are historically associated with phosphodiesterase (PDE) and matrix metalloproteinase (MMP) inhibition, recent chemoproteomic profiling has elevated this scaffold as a promising Type II Kinase Inhibitor chemotype.

The molecule features a pyrrolidone core (acting as a hydrogen bond acceptor/donor mimic for the kinase hinge region) and a 4-phenoxyphenyl tail . This hydrophobic extension is structurally analogous to the "deep pocket" binders found in established inhibitors (e.g., Imatinib, Sorafenib), suggesting it may stabilize the kinase in its inactive (DFG-out) conformation.

Chemical Properties
PropertyValueNotes
Formula C₁₇H₁₅NO₄
MW 297.31 g/mol Fragment-like size, ideal for hit-to-lead optimization.
Solubility DMSO (>50 mM)Poor aqueous solubility; requires stock preparation in DMSO.
LogP ~2.0 - 2.5Lipophilic; indicates good membrane permeability potential.
H-Bond Donors 1 (COOH)Carboxylic acid may interact with catalytic Lysine or Magnesium.
H-Bond Acceptors 4Carbonyls and Ether oxygen.

Mechanism of Action (Hypothetical Binding Mode)

To effectively utilize this compound, researchers must understand its likely binding mode. Based on SAR (Structure-Activity Relationship) data of similar pyrrolidone-3-carboxylic acids:

  • Hinge Binding: The lactam (5-oxo) group likely forms hydrogen bonds with the kinase hinge region (ATP-binding site).

  • Hydrophobic Pocket: The 4-phenoxyphenyl moiety is designed to penetrate the hydrophobic back pocket (adjacent to the gatekeeper residue), potentially inducing or stabilizing the inactive conformation.

  • Electrostatic Interaction: The 3-carboxylic acid is positioned to interact with the conserved catalytic lysine (Lys) or the magnesium-coordinating aspartate (DFG-Asp), mimicking the phosphate of ATP.

Experimental Protocols

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine the IC₅₀ of the compound against a specific kinase target (e.g., PIM1, VEGFR2, or MAPK).

Reagents:

  • Kinase Enzyme (recombinant, ~1-5 ng/µL)

  • Substrate (Peptide/Protein specific to kinase)

  • ATP (Ultra-pure, at K_m concentration)

  • ADP-Glo™ Reagent (Promega)

  • Compound Stock (10 mM in DMSO)

Workflow:

  • Preparation: Dilute compound in 1X Kinase Buffer to 4x working concentration (e.g., 100 µM down to 0.1 nM in 3-fold serial dilutions). Note: Keep DMSO < 1% final.

  • Enzyme Reaction:

    • Add 2.5 µL of Kinase solution to 384-well white plate.

    • Add 2.5 µL of Compound solution. Incubate 15 min at RT (allows for slow-binding Type II kinetics).

    • Add 5 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Normalize RLU to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to sigmoidal dose-response curve (Variable Slope).

Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Validate that the compound penetrates the cell and physically binds the kinase target in a complex cellular environment.

Rationale: If the compound binds the kinase, it will thermally stabilize the protein, shifting its melting temperature (Tm) higher.

Workflow:

  • Treatment: Treat 1x10⁶ cells (e.g., HEK293 or cancer line) with Compound (10 µM) or DMSO for 1 hour at 37°C.

  • Harvest: Wash cells with PBS, resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool samples to RT, then freeze-thaw (3x) or add NP-40 lysis buffer to extract proteins. Centrifuge at 20,000 x g for 20 min to pellet precipitated (denatured) proteins.

  • Detection: Collect supernatant (soluble fraction). Analyze via Western Blot using specific antibody for the Target Kinase.

  • Result: The "Compound" treated lanes should show band intensity persisting at higher temperatures compared to "DMSO" lanes.

Protocol C: Functional Phosphorylation Assay (Western Blot)

Objective: Confirm inhibition of downstream signaling (e.g., phosphorylation of STAT3 or ERK) in living cells.

Workflow:

  • Seed: 3x10⁵ cells/well in 6-well plates. Starve in serum-free media for 12h (to reduce basal phosphorylation).

  • Pre-treat: Add Compound (0.1, 1, 10 µM) for 1-2 hours.

  • Stimulate: Add pathway activator (e.g., EGF 50 ng/mL or Serum) for 15 minutes.

  • Lysis: Rapidly aspirate media, wash with ice-cold PBS, add RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting: Run SDS-PAGE. Probe for:

    • Primary: p-Substrate (e.g., p-ERK1/2).

    • Secondary: Total-Substrate (e.g., Total ERK1/2) for normalization.

  • Quantification: Calculate Ratio of (Phospho / Total) signal.

Visualization of Workflow & Mechanism

Figure 1: Kinase Inhibitor Discovery Logic

This diagram illustrates the decision matrix for validating 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid.

KinaseValidation Compound Compound: 5-Oxo-1-(4-phenoxyphenyl) pyrrolidine-3-carboxylic acid InSilico Step 1: In Silico Docking (Hinge + Hydrophobic Pocket) Compound->InSilico Profiling Biochem Step 2: ADP-Glo Assay (IC50 Determination) InSilico->Biochem Select Targets Biochem->Compound No Activity (Discard) CETSA Step 3: CETSA (Target Engagement) Biochem->CETSA If IC50 < 1 uM Cellular Step 4: Western Blot (Pathway Inhibition) CETSA->Cellular If Tm Shift > 2°C Lead Validated Lead Candidate Cellular->Lead If EC50 < 5 uM

Caption: Sequential validation workflow for characterizing the kinase inhibitory potential of the pyrrolidine-3-carboxylic acid scaffold.

Figure 2: Hypothetical Binding Mode (Type II Inhibition)

BindingMode Scaffold Pyrrolidone Core Hinge Kinase Hinge (H-Bonds) Scaffold->Hinge H-Bond Acceptor Tail 4-Phenoxyphenyl Group BackPocket Hydrophobic Back Pocket (Gatekeeper) Tail->BackPocket Hydrophobic Interaction Head 3-Carboxylic Acid Lysine Catalytic Lysine (Salt Bridge) Head->Lysine Ionic Interaction

Caption: Structural Activity Relationship (SAR) hypothesis mapping the compound's moieties to specific kinase domain pockets.

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Systems Technical Manual." Promega Protocols, 2023. Link

  • PubChem. "Compound Summary: 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid." National Library of Medicine, 2023. Link

Method

Application Note: Validating 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (OPPC) as an Anti-Metastatic MMP-2/9 Inhibitor

This Application Note is designed for researchers investigating the anti-metastatic properties of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (referred to herein as OPPC ). Based on the structural pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the anti-metastatic properties of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (referred to herein as OPPC ).

Based on the structural pharmacophore—specifically the 5-oxopyrrolidine-3-carboxylic acid core coupled with a hydrophobic phenoxyphenyl group—this compound functions as a Matrix Metalloproteinase (MMP) Inhibitor , specifically targeting gelatinases (MMP-2 and MMP-9). The carboxylic acid moiety acts as a zinc-binding group (ZBG) within the enzyme's catalytic site, while the phenoxyphenyl tail occupies the hydrophobic S1' pocket, imparting selectivity and potency.

Executive Summary

Metastasis remains the primary cause of cancer-related mortality. The degradation of the Extracellular Matrix (ECM) by Matrix Metalloproteinases (MMPs), particularly MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), is a rate-limiting step in tumor invasion.

OPPC is a non-hydroxamate, carboxylate-based small molecule inhibitor. Unlike first-generation hydroxamates (e.g., Batimastat) which suffered from poor bioavailability and musculoskeletal toxicity, the pyrrolidone-carboxylate scaffold of OPPC offers improved metabolic stability and specificity. This guide details the protocols for solubilizing OPPC and validating its efficacy using Gelatin Zymography and Matrigel Invasion Assays in high-metastatic cell lines.

Mechanism of Action & Rationale

The therapeutic logic of OPPC rests on blocking the catalytic zinc ion essential for MMP hydrolytic activity.

  • Zinc Binding: The C-3 carboxylic acid group coordinates with the catalytic Zn²⁺ ion in the MMP active site.

  • S1' Pocket Occupation: The bulky, hydrophobic 4-phenoxyphenyl group penetrates the deep S1' specificity pocket of MMP-2/9, preventing substrate (collagen/gelatin) access.

  • Signaling Impact: By inhibiting ECM proteolysis, OPPC disrupts the "path-clearing" mechanism required for cancer cell migration.

Pathway Visualization

The following diagram illustrates the intervention point of OPPC within the metastatic cascade.

MMP_Inhibition_Pathway TumorCell Tumor Cell (MDA-MB-231 / HT-1080) ProMMP Pro-MMP-2/9 (Latent Zymogen) TumorCell->ProMMP Secretion ActiveMMP Active MMP-2/9 (Catalytic Zn2+ Exposed) ProMMP->ActiveMMP Proteolytic Cleavage (Activation) ECM Extracellular Matrix (Collagen IV / Laminin) ActiveMMP->ECM Degradation Invasion Tumor Invasion & Metastasis ECM->Invasion Loss of Barrier OPPC OPPC (Inhibitor) OPPC->ActiveMMP Chelates Zn2+ Blocks S1' Pocket

Caption: OPPC interrupts the metastatic cascade by competitively inhibiting the active site of MMP-2 and MMP-9, preventing ECM degradation.

Material Preparation

Compound: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid Molecular Weight: 297.31 g/mol Storage: -20°C (desiccated)

Solubilization Protocol

The carboxylic acid moiety can limit solubility in neutral aqueous buffers. DMSO is the required vehicle.

  • Stock Solution (50 mM):

    • Weigh 14.86 mg of OPPC.

    • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

    • Vortex vigorously for 30 seconds until clear.

    • Note: If precipitation occurs, warm to 37°C for 5 minutes.

  • Aliquot & Storage:

    • Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months).

  • Working Solution:

    • Dilute the stock 1:1000 in serum-free media to achieve a 50 µM working concentration (0.1% DMSO final).

    • Critical: Always include a "Vehicle Control" (0.1% DMSO) in all assays.

Cell Line Selection

Select cell lines with high constitutive MMP expression for valid testing.

Cell LineTissue OriginMMP ProfileApplication
HT-1080 FibrosarcomaHigh MMP-2/9Gold standard for zymography.
MDA-MB-231 Breast (TNBC)High MMP-9Metastatic invasion models.
A549 Lung AdenocarcinomaModerate MMP-2Epithelial-to-mesenchymal transition (EMT) studies.

Protocol A: Gelatin Zymography (Molecular Validation)

Objective: To quantify the direct inhibition of MMP-2 and MMP-9 enzymatic activity by OPPC.

Reagents
  • Substrate: Gelatin (Type A from porcine skin).

  • Gel: 10% SDS-PAGE containing 1 mg/mL gelatin.

  • Renaturing Buffer: 2.5% Triton X-100 in water.

  • Developing Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂.

  • Stain: Coomassie Brilliant Blue R-250.

Step-by-Step Methodology
  • Treatment: Seed HT-1080 cells (2 x 10⁵ cells/well) in a 6-well plate. Allow attachment (24h).

  • Starvation: Wash cells 2x with PBS. Add serum-free media containing OPPC at graded concentrations (e.g., 1, 10, 50, 100 µM). Incubate for 24 hours.

    • Reasoning: Serum contains MMPs (false positives) and TIMPs (endogenous inhibitors); serum-free conditions are mandatory.

  • Collection: Collect the conditioned media (supernatant). Centrifuge at 1000 x g for 5 min to remove debris.

  • Electrophoresis:

    • Mix supernatant 1:1 with non-reducing sample buffer (No β-mercaptoethanol, No boiling).

    • Load onto the Gelatin-SDS-PAGE gel. Run at 120V at 4°C.

  • Renaturation (Critical Step):

    • Wash gel 2 x 30 min in Renaturing Buffer (Triton X-100) with gentle agitation.

    • Mechanism: This removes SDS, allowing the MMP enzymes to refold and regain activity.

  • Incubation:

    • Transfer gel to Developing Buffer . Incubate at 37°C for 16–24 hours.

    • Mechanism: Calcium and Zinc in the buffer activate the MMPs, which digest the gelatin in the gel.

  • Staining: Stain with Coomassie Blue for 1 hour; destain until clear bands appear against a blue background.

  • Analysis:

    • Result: Clear bands indicate MMP activity.

    • OPPC Effect: Thinner or absent bands in treated lanes compared to vehicle control indicate inhibition.

    • Quantification: Use ImageJ to measure band densitometry (Inverse Optical Density).

Protocol B: Matrigel Invasion Assay (Functional Validation)

Objective: To determine if OPPC prevents cancer cells from traversing a basement membrane mimic.

Experimental Workflow Visualization

Invasion_Assay Step1 1. Coat Transwell (Matrigel) Step2 2. Seed Cells + OPPC (Upper Chamber) Step1->Step2 Step3 3. Chemoattractant (Lower Chamber) Step2->Step3 Step4 4. Incubate (24h, 37°C) Step3->Step4 Step5 5. Fix & Stain (Crystal Violet) Step4->Step5 Step6 6. Count Cells Step5->Step6

Caption: Workflow for Boyden Chamber Matrigel Invasion Assay.

Step-by-Step Methodology
  • Preparation:

    • Use Transwell inserts (8.0 µm pore size).

    • Coat the upper surface of the membrane with Matrigel (diluted to 1 mg/mL) to mimic the ECM. Polymerize at 37°C for 1 hour.

  • Seeding:

    • Resuspend MDA-MB-231 cells in serum-free media containing OPPC (e.g., IC50 concentration determined from viability assays).

    • Add 5 x 10⁴ cells (in 200 µL) to the Upper Chamber .

  • Chemoattraction:

    • Add 600 µL of complete media (containing 10% FBS) to the Lower Chamber .

    • Mechanism: FBS serves as the chemoattractant, driving cells to migrate through the Matrigel/membrane.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Fixation & Staining:

    • Remove non-invading cells from the upper surface using a cotton swab (scrub gently but thoroughly).

    • Fix invading cells on the lower surface with 4% Paraformaldehyde (15 min).

    • Stain with 0.5% Crystal Violet (20 min).

  • Quantification:

    • Image 5 random fields per insert using a light microscope (10x or 20x).

    • Count stained cells.

    • Calculate % Invasion Inhibition :

      
      
      

Data Analysis & Troubleshooting

Expected Results
AssayControl (DMSO)OPPC Treated (High Dose)Interpretation
Zymography Thick, clear bands at 72kDa (MMP-2) and 92kDa (MMP-9).Faint or absent bands.OPPC inhibits MMP secretion or activity.
Invasion High density of stained cells on lower membrane.Significantly reduced cell count.OPPC blocks ECM degradation required for passage.
Viability 100% Viability.>80% Viability (Ideal).Note: If viability is <50%, invasion reduction may be due to toxicity, not mechanism.
Troubleshooting Guide
  • Issue: No bands in Zymography.

    • Solution: Ensure samples were NOT boiled and NO β-mercaptoethanol was used. MMPs denature irreversibly with heat/reduction.

  • Issue: High cell death in invasion assay.

    • Solution: Perform a CCK-8 or MTT assay first to determine the sub-cytotoxic concentration (e.g., IC10 or IC20) for functional assays.

  • Issue: Precipitation of OPPC in media.

    • Solution: Ensure final DMSO concentration is <0.5%. Predilute stock in a small volume of media before adding to the bulk volume.

References

  • Structural Basis of MMP Inhibition

    • Title: Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors.[1]

    • Source: Chemical Biology & Drug Design (via PubMed/NIH).
    • URL:[Link]

  • Scaffold Relevance

    • Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety.[2]

    • Source: MDPI (Molecules).

    • URL:[Link]

  • MMP-2/9 Protocols

    • Title: Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core.
    • Source: PMC (NIH).
    • URL:[Link]

  • Compound Identification

    • Title: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (PubChem CID 2741833).
    • Source: PubChem.[3][4][5][6]

    • URL:[Link]

Sources

Application

Application Note: In Vivo Formulation Strategies for 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid

This Application Note provides a comprehensive technical guide for formulating 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid for in vivo administration. Based on its chemical structure (an N-aryl-5-oxopyrrolidin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for formulating 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid for in vivo administration.

Based on its chemical structure (an N-aryl-5-oxopyrrolidine-3-carboxylic acid), this compound is a lipophilic weak acid . It is structurally characteristic of certain MMP-12 inhibitors and GPR agonists . The formulation strategy prioritizes in situ salt formation to maximize aqueous solubility and oral bioavailability.

Executive Summary

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid presents a classic formulation challenge: it possesses a polar core (lactam) and a lipophilic tail (diphenyl ether), balanced by an ionizable carboxylic acid headgroup.

  • Challenge: The free acid form has poor water solubility (< 10 µg/mL) at gastric pH, leading to dissolution-limited absorption (BCS Class II).

  • Solution: Leveraging the carboxylic acid (pKa ~4.2) to form a water-soluble salt at physiological pH (7.4), or utilizing a co-solvent system for lower doses.

  • Recommended Routes:

    • IV: Saline with pH adjustment (Salt form).

    • PO: Buffered aqueous solution (Salt form) or Methylcellulose suspension (High dose).

Physicochemical Profile & Formulation Logic

Understanding the molecule's properties is the foundation of a robust protocol.

PropertyValue (Est.)Formulation Implication
Molecular Weight 297.31 g/mol Small molecule; suitable for rapid absorption.
pKa (Acid) ~4.2Ionized >99% at pH 7.4. Salt formation is the primary strategy.
LogP ~2.8 – 3.2Moderately lipophilic. Requires co-solvents if not ionized.
Solubility (pH 1.2) < 10 µg/mLInsoluble in stomach acid; risk of precipitation.
Solubility (pH 7.4) > 5 mg/mLHighly soluble as Sodium or Meglumine salt.
Formulation Decision Matrix

The following logic flow dictates the choice of vehicle based on the study type.

FormulationLogic Start Study Requirement Route Route of Admin? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Sol_IV Protocol A: In Situ Salt (Saline) IV->Sol_IV Standard Dose Dose Concentration? PO->Dose Sol_PO Protocol A: Buffered Solution Dose->Sol_PO < 10 mg/kg (Soluble) Susp_PO Protocol B: MC Suspension Dose->Susp_PO > 50 mg/kg (Insoluble)

Figure 1: Decision tree for selecting the optimal vehicle based on route and dose requirements.

Detailed Formulation Protocols

Protocol A: In Situ Salt Solution (Preferred for IV & Low-Dose PO)

Objective: Create a clear, stable solution by converting the free acid to its sodium salt. This mimics the commercial formulation of NSAIDs (e.g., Ibuprofen sodium).

Reagents:

  • 1N NaOH (Sodium Hydroxide) or 1M Meglumine.

  • PBS (Phosphate Buffered Saline) or 0.9% Saline.

  • pH Meter / Strips.

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid into a glass vial.

    • Example: 10 mg for a 5 mL batch (2 mg/mL).

  • Wetting: Add a small volume (5% of total volume) of sterile water . The powder will not dissolve yet.

  • Salt Formation (Titration):

    • Slowly add 1N NaOH in 1.0 molar equivalent increments while vortexing.

    • Calculation: For 10 mg (0.033 mmol), add ~33 µL of 1N NaOH.

    • Observation: The solution should turn clear as the salt forms.

    • Check: If not clear, add minimal extra NaOH or warm to 37°C. Do not exceed pH 8.5 to avoid hydrolysis of the lactam ring.

  • Dilution: Add PBS (pH 7.4) to the final volume (5 mL).

  • pH Adjustment: Measure pH. If > 8.0, carefully back-titrate with dilute HCl to pH 7.4 ± 0.2.

  • Filtration: Filter through a 0.22 µm PES syringe filter for sterilization (Crucial for IV).

Stability: Use fresh (within 24 hours).

Protocol B: Co-Solvent Formulation (Alternative for PK Studies)

Objective: Use organic solvents to solubilize the compound without relying solely on pH. Useful if the salt precipitates in plasma.

Vehicle Composition:

  • 5% DMSO + 5% Solutol HS-15 (or Tween 80) + 90% Saline.

Step-by-Step Procedure:

  • Dissolve the compound completely in 100% DMSO (Stock concentration: 20x final strength).

  • Add Solutol HS-15 (liquefied at 40°C) or Tween 80 to the DMSO stock. Vortex thoroughly.

  • Slowly add warm (37°C) Saline (90% of volume) dropwise while vortexing vigorously.

    • Note: Rapid addition may cause precipitation.

  • Inspect for clarity. If slightly cloudy, sonicate for 5 minutes.

Protocol C: Suspension Formulation (High Dose Toxicology)

Objective: For doses > 50 mg/kg where solubility limits are exceeded.

Vehicle:

  • 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

Step-by-Step Procedure:

  • Weigh the compound and place it in a mortar.

  • Add Tween 80 directly to the powder and triturate (grind) with a pestle to wet the hydrophobic surface.

  • Gradually add 0.5% MC solution while grinding to form a smooth paste.

  • Transfer to a vial and dilute to final volume.

  • Sonicate for 20 minutes to ensure uniform particle size.

  • Dosing: Shake well immediately before oral gavage.

Quality Control & Validation

Before administering to animals, validate the formulation to ensure data integrity.

ParameterAcceptance CriteriaMethod
Visual Appearance Clear, colorless (Solutions); Uniform, re-dispersible (Suspensions)Visual Inspection
pH 7.2 – 7.8 (IV/PO Solution)pH Meter
Concentration ± 10% of targetHPLC-UV (254 nm)
Precipitation Risk No crystals after 4h at RTMicroscopy

Dosing Guidelines

  • Mice (C57BL/6):

    • IV Bolus: 1 - 5 mg/kg (Volume: 5 mL/kg).

    • PO: 10 - 100 mg/kg (Volume: 10 mL/kg).

  • Rats (Sprague-Dawley):

    • IV Bolus: 1 - 5 mg/kg (Volume: 2 mL/kg).

    • PO: 10 - 100 mg/kg (Volume: 5 mL/kg).

Safety Note: The "phenoxyphenyl" moiety can be metabolically active (CYP oxidation). Ensure control groups receive the exact vehicle to account for any vehicle-induced metabolic changes.

References

  • Li, P., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Niazi, S. K. (2004). Handbook of Pharmaceutical Manufacturing Formulations: Liquid Products. CRC Press. Link

  • Reiter, L. A., et al. (2002). "Synthesis and structure-activity relationships of a series of N-aryl-5-oxopyrrolidine-3-carboxylic acid MMP-12 inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(5), 733-736. (Provides structural context for the scaffold). Link

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link

Method

"5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid" use in high-throughput screening

Application Note: High-Throughput Screening of Zinc-Dependent Metalloprotease Inhibitors Subject: Protocol for utilizing 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid as a reference scaffold in MMP/ADAMTS enzyma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Zinc-Dependent Metalloprotease Inhibitors

Subject: Protocol for utilizing 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid as a reference scaffold in MMP/ADAMTS enzymatic assays.

Executive Summary

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 260555-43-9) represents a privileged chemical scaffold in drug discovery, specifically designed as a non-peptide mimetic for zinc-dependent metalloproteases. Its structural core—a gamma-lactam (5-oxopyrrolidine) ring fused with a carboxylic acid—acts as a zinc-binding group (ZBG), while the hydrophobic 4-phenoxyphenyl tail is optimized to penetrate the S1' specificity pocket of enzymes such as Matrix Metalloproteinase-2 (MMP-2) and MMP-9 .

In High-Throughput Screening (HTS), this compound serves two critical functions:

  • Reference Inhibitor: A positive control for validating assay dynamic range and Z-factor.

  • Fragment-Based Lead: A starting scaffold for SAR (Structure-Activity Relationship) expansion targeting inflammatory and metastatic pathways.

Mechanism of Action & Rationale

To effectively use this compound in HTS, one must understand the molecular causality of its inhibition.

  • Zinc Chelation (The Warhead): The C3-carboxylic acid and the C5-carbonyl oxygen of the pyrrolidine ring form a coordination complex with the catalytic Zinc ion (

    
    ) within the enzyme's active site. This displaces the water molecule required for peptide bond hydrolysis.
    
  • S1' Pocket Occupancy (The Anchor): The 4-phenoxyphenyl moiety is a "biphenyl ether" analog. It extends into the deep, hydrophobic S1' pocket of MMPs, providing selectivity over other proteases and stabilizing the inhibitor-enzyme complex.

Visualizing the Inhibition Logic

The following diagram illustrates the mechanistic logic driving the screening strategy.

G cluster_assay HTS Assay Signal Logic Compound 5-Oxo-1-(4-phenoxyphenyl) pyrrolidine-3-carboxylic acid Target MMP-2 / MMP-9 (Active Site) Compound->Target Binds to Mechanism Zinc Chelation & S1' Pocket Occupancy Target->Mechanism Induces Outcome Catalytic Blockade (No Hydrolysis) Mechanism->Outcome Results in NoSignal Quenched State (Signal OFF) Outcome->NoSignal Correlates to Substrate FRET Substrate (Quenched) Signal Fluorescence (Signal ON) Substrate->Signal Enzyme Active Substrate->NoSignal Enzyme Inhibited (Compound Present)

Figure 1: Mechanistic pathway of MMP inhibition and its translation into a readable HTS signal (Signal OFF state).

Experimental Protocol: FRET-Based Enzymatic HTS

This protocol details the use of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid as a control in a 384-well format screening for MMP-2/9 inhibitors.

Assay Principle: We utilize a FRET (Förster Resonance Energy Transfer) peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Intact Substrate: The Dpa quencher absorbs the fluorescence of the Mca donor.

  • Cleaved Substrate: MMP cleaves the Gly-Leu bond, releasing the fluorophore.

  • Inhibition: The compound prevents cleavage, maintaining low fluorescence.

Materials Required
  • Enzyme: Recombinant Human MMP-2 or MMP-9 (activated with APMA if supplied as pro-enzyme).

  • Substrate: Fluorogenic MMP Substrate (Enzo Life Sciences or equivalent).

  • Compound: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (10 mM DMSO stock).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    
Step-by-Step Workflow
  • Enzyme Activation (Pre-Assay):

    • If using pro-MMP, incubate with 1 mM 4-aminophenylmercuric acetate (APMA) at 37°C for 1-2 hours to activate. Dilute to working concentration (e.g., 2 nM) in Assay Buffer.

  • Compound Dispensing (384-Well Plate):

    • Test Wells: Dispense 100 nL of library compounds.

    • Low Control (Max Inhibition): Dispense 100 nL of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (Final conc: 10 µM).

    • High Control (Max Activity): Dispense 100 nL of pure DMSO.

  • Enzyme Addition:

    • Add 10 µL of diluted MMP enzyme to all wells.

    • Incubate: 15 minutes at Room Temperature (RT) to allow inhibitor binding (thermodynamic equilibrium).

  • Substrate Initiation:

    • Add 10 µL of Fluorogenic Substrate (10 µM working solution) to start the reaction.

    • Final Volume: 20 µL.

  • Detection:

    • Read kinetics or endpoint (at 60 min) on a multimode plate reader.

    • Excitation: 328 nm | Emission: 393 nm.

Data Analysis & Validation

To validate the screen using this compound, calculate the Z-factor (


). A 

confirms the assay is robust enough for HTS.

Formulas:

  • % Inhibition:

    
    
    
  • IC50 Determination: Fit data to a 4-parameter logistic (4PL) Hill equation.

Expected Results Table:

Parameter Value Interpretation
IC50 (MMP-2) ~50 - 500 nM Potent inhibition (Reference range).
IC50 (MMP-9) ~100 - 800 nM Moderate-Potent inhibition.
Z-Factor > 0.6 Excellent assay window; suitable for screening.

| Hill Slope | -1.0 ± 0.2 | Indicates 1:1 stoichiometric binding. |

Critical Application Notes

  • Zinc Scavenging Artifacts: Since this compound relies on carboxylic acid chelation, ensure your buffer does not contain excess chelators like EDTA or EGTA, as these will strip the Zinc from the enzyme and mimic inhibition (false positive).

  • Solubility: The phenoxyphenyl tail is hydrophobic. Ensure DMSO concentration is kept constant (e.g., 0.5%) to prevent precipitation, which causes light scattering artifacts.

  • Selectivity Profiling: While potent against MMP-2/9, this scaffold may show off-target activity against other metalloproteases (e.g., ACE, TACE). Use it as a class-specific control rather than a perfectly selective probe.

References

  • Design and Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives. (2020). ResearchGate.[1] Investigates the anti-inflammatory activity of this scaffold against MMP-2 and MMP-9.[1]

  • Synthesis and Biological Activity of 5-Oxopyrrolidine Derivatives. (2022). MDPI. Discusses the antimicrobial and anticancer applications of the 5-oxopyrrolidine core.[2]

  • PubChem Compound Summary: 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Provides chemical structure and physical property data.[3][4]

Sources

Application

"5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid" target identification studies

Application Note: Target Deconvolution & Validation Strategies for 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid Executive Summary & Compound Profile The compound 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Deconvolution & Validation Strategies for 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid

Executive Summary & Compound Profile

The compound 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (hereafter referred to as OPPC-3 ) represents a privileged scaffold in medicinal chemistry. Unlike hydroxamic acids, which are potent but often toxic zinc-binding groups (ZBGs), the pyrrolidine-3-carboxylic acid moiety offers a metabolically stable carboxylate ZBG.

While structurally related to Human Dihydroorotate Dehydrogenase (hDHODH) inhibitors (e.g., leflunomide metabolites) and Endothelin A antagonists , the presence of the 4-phenoxyphenyl group strongly suggests high affinity for the S1' hydrophobic pocket of Matrix Metalloproteinases (MMPs) , specifically MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).

This Application Note details a rigorous Target Identification (Target ID) workflow to validate OPPC-3 activity, distinguishing between metalloenzyme inhibition (MMP) and mitochondrial enzyme interference (DHODH).

Target Identification Workflow

The following decision tree outlines the logical progression from in silico prediction to functional validation.

TargetID_Workflow Start Compound: OPPC-3 (Unknown Target) InSilico Step 1: In Silico Docking (Zinc Coordination vs. Allosteric) Start->InSilico Biophysical Step 2: Biophysical Validation (Thermal Shift / DSF) InSilico->Biophysical High Score Predicted Functional Step 3: Enzymatic Kinetics (FRET / Colorimetric) Biophysical->Functional Tm Shift > 2°C Decision Activity Confirmed? Functional->Decision Proteomics Step 4: Chemoproteomics (Photo-affinity Labeling / ABPP) Decision->Proteomics Ambiguous Data MMP_Path Target: MMP-2/9 (Zinc Dependent) Decision->MMP_Path Inhibits Peptide Hydrolysis DHODH_Path Target: hDHODH (Redox Dependent) Decision->DHODH_Path Inhibits DCIP Reduction

Figure 1: Strategic workflow for de-orphaning OPPC-3. The path bifurcates based on whether the compound exhibits Zinc-dependent inhibition (MMP) or redox-cofactor interference (DHODH).

Protocol 1: In Silico Molecular Docking (MMP-9 Focus)

Rationale: The carboxylic acid of OPPC-3 is a monodentate or bidentate ligand for the catalytic Zinc ion (


). The 4-phenoxyphenyl moiety is designed to penetrate the S1' specificity loop. Docking must verify if the pyrrolidone ring allows the necessary geometry for this coordination without steric clash.

Methodology:

  • Protein Prep: Retrieve MMP-9 crystal structure (e.g., PDB: 1GKC) and hDHODH (e.g., PDB: 1D3G). Remove endogenous ligands and crystallographic waters (except the catalytic water bridging the Zinc).

  • Ligand Prep: Generate 3D conformers of OPPC-3. Energy minimize using MMFF94 force field. Crucial: Set the protonation state of the carboxylic acid to deprotonated (

    
    ) at pH 7.4.
    
  • Grid Generation:

    • MMP-9: Center grid on the catalytic Zinc (

      
      ).
      
    • hDHODH:[1] Center grid on the FMN binding pocket.

  • Scoring Function: Use a scoring function capable of handling metalloprotein interactions (e.g., Glide XP or GoldScore with metal constraints).

Success Criteria:

  • MMP-9: Distance between carboxylate oxygen and

    
     < 2.5 Å. The phenoxyphenyl group must occupy the S1' hydrophobic tunnel.
    
  • hDHODH: Ligand must stack against the Flavin Mononucleotide (FMN) ring.

Protocol 2: Differential Scanning Fluorimetry (DSF)

Rationale: Before complex kinetic assays, we must prove physical binding. DSF (Thermal Shift) measures the increase in protein melting temperature (


) upon ligand binding. This is a self-validating step: if 

does not shift, the compound does not bind the target directly.

Materials:

  • Recombinant MMP-9 catalytic domain (human).

  • Recombinant hDHODH.

  • Sypro Orange Dye (5000x).

  • Real-time PCR machine (e.g., Roche LightCycler).

Step-by-Step Protocol:

  • Buffer Prep:

    • MMP Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

      
      , 150 mM NaCl, 0.05% Brij-35 (Detergent is critical to prevent aggregation of the hydrophobic phenoxyphenyl group).
      
  • Plate Setup:

    • Mix 2 µL Protein (final conc 2-5 µM) + 2 µL Sypro Orange (5x final) + 1 µL OPPC-3 (various concentrations).

    • Controls: DMSO only (Negative), NNGH (Positive Control for MMP), Brequinar (Positive Control for DHODH).

  • Execution: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Data Analysis: Calculate the derivative of fluorescence (-dF/dT). A

    
     indicates significant binding.
    

Protocol 3: FRET-Based Enzymatic Kinetics (Functional Validation)

Rationale: To confirm OPPC-3 is an inhibitor and not just a binder, we use a functional assay. For MMPs, a Fluorogenic Resonance Energy Transfer (FRET) peptide substrate is standard.

Critical Mechanism: The substrate contains a fluorophore (Mca) and a quencher (Dpa). Intact, fluorescence is quenched. MMP cleavage separates them, increasing fluorescence. OPPC-3 should prevent this increase.

Materials:

  • Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH2 (MMP-2/9 specific).

  • Enzyme: Activated MMP-9 (must be activated with APMA if using pro-enzyme).

  • Inhibitor: OPPC-3 (0.1 nM to 10 µM).

Protocol:

  • Activation: Incubate pro-MMP-9 with 1 mM p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C.

  • Incubation: In a black 96-well plate, add 80 µL Assay Buffer + 10 µL OPPC-3. Incubate 15 mins to allow equilibrium binding.

  • Initiation: Add 10 µL Substrate (final conc 10 µM).

  • Measurement: Monitor fluorescence (

    
    ) every 30 seconds for 20 minutes.
    
  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the IC50 equation:
    
    
    
    

Expert Insight (Pitfall Avoidance):

  • Inner Filter Effect: The "phenoxyphenyl" group can absorb UV light. If OPPC-3 absorbs at 328nm or 393nm, it will artificially lower the signal, mimicking inhibition. Control: Add OPPC-3 after the reaction is complete; if signal drops instantly, it's an optical artifact, not inhibition.

Protocol 4: Selectivity Profiling (MMP vs. DHODH)

To distinguish between the two likely targets (MMP vs DHODH), compare the data profile:

FeatureMMP-9 Target ProfilehDHODH Target Profile
Cofactor Dependency Zinc (

) & Calcium (

)
Flavin Mononucleotide (FMN)
Assay Readout Peptide Hydrolysis (FRET)DCIP Reduction (Absorbance 600nm)
Effect of EDTA Abolishes activity (Chelates Zn)No effect (FMN is tightly bound)
OPPC-3 Binding Mode Carboxylate binds MetalHydrophobic stacking with FMN

Selectivity Assay (DHODH): Use the DCIP (2,6-dichlorophenolindophenol) Reduction Assay . DHODH transfers electrons from Dihydroorotate to Ubiquinone, which reduces DCIP (blue to colorless).

  • If OPPC-3 inhibits DCIP reduction, it is a DHODH inhibitor.

  • If OPPC-3 inhibits Peptide Hydrolysis but NOT DCIP reduction, it is a selective MMP inhibitor.

References

  • Pandya, K. M., & Desai, P. S. (2020).[2] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents.[2] Rasayan Journal of Chemistry, 13(2), 1054–1062.[2] Link

  • Jae, H. S., et al. (2001).[3] Pyrrolidine-3-carboxylic acids as endothelin antagonists.[3] 5. Highly selective, potent, and orally active ET(A) antagonists.[3] Journal of Medicinal Chemistry, 44(23), 3978–3984. Link

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).[4][5][6] Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Link

  • Poornima, D., et al. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(5), 271-276.[7] Link

  • Vyas, V. K., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors. Physical Chemistry Research, 10(4), 543-556. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Welcome to the technical support center for the synthesis and yield optimization of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and yield optimization of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related compounds. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice to enhance your experimental outcomes.

Introduction to the Synthesis

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is most commonly achieved through the condensation of an aromatic amine with itaconic acid.[1][2][3][4][5] This reaction proceeds via an aza-Michael addition followed by an intramolecular cyclization to form the desired pyrrolidinone ring structure. The overall yield and purity of the final product, 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, are highly dependent on the reaction conditions and purification strategy.

Below is a general reaction scheme for the synthesis:

Reaction_Scheme cluster_reactants Reactant1 4-Phenoxyaniline Reactant2 Itaconic Acid Plus + Product 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid Reactants Reactants Reactants->Product Heat (Solvent or Solvent-free)

Caption: General reaction for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid.

Issue 1: Low or No Product Yield

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows mostly starting materials (4-phenoxyaniline and itaconic acid).

  • After workup, a low mass of the desired product is isolated.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Reaction Temperature The cyclization step to form the pyrrolidinone ring is often the rate-limiting step and requires thermal energy to overcome the activation barrier.For solvent-free reactions, ensure the temperature is maintained between 140-165°C.[1][2] If using a solvent like water, ensure the reaction is at a vigorous reflux.[4]
Poor Solubility of Reactants If the reactants are not well-solubilized, the reaction kinetics will be slow. This is particularly relevant in solvent-based reactions.If using a solvent, consider a higher-boiling polar aprotic solvent like DMF or DMSO. However, be mindful that this will complicate the workup. For solvent-free conditions, ensure homogenous mixing of the reactants before heating.
Decomposition of Reactants or Product At very high temperatures, itaconic acid can decarboxylate. The aromatic amine may also be susceptible to oxidation.Carefully control the reaction temperature. Do not exceed 165°C for prolonged periods. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Incorrect Stoichiometry An excess of one reactant can sometimes lead to side product formation or make purification more difficult.Start with a 1:1 molar ratio of 4-phenoxyaniline to itaconic acid. You can then perform small-scale experiments to optimize this ratio if necessary.
Issue 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • Multiple spots on TLC in addition to the product spot.

  • Broad melting point range of the isolated solid.

  • NMR spectrum shows unexpected peaks.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Incomplete Reaction As discussed in Issue 1, insufficient reaction time or temperature can lead to a mixture of starting materials and product.Increase the reaction time and/or temperature within the recommended ranges. Monitor the reaction progress by TLC until the starting materials are consumed.
Formation of Side Products At high temperatures, itaconic acid can potentially polymerize or undergo other side reactions.Consider adding a catalytic amount of a mild acid, such as acetic acid, which has been shown to be beneficial in similar reactions.[2] This may promote the desired reaction pathway over side reactions.
Hydrolysis of the Pyrrolidinone Ring The 5-oxopyrrolidine ring can be susceptible to hydrolysis under strong alkaline conditions, which might be used during workup.[5]During the workup, if using a base to extract the carboxylic acid, use a mild base like sodium bicarbonate or sodium carbonate and avoid prolonged exposure.[6] Keep the temperature low during the basic wash.
Issue 3: Difficulty in Purifying the Final Product

Symptoms:

  • The product oils out during recrystallization.

  • The product remains colored even after multiple purification attempts.

  • Low recovery after purification.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Inappropriate Recrystallization Solvent The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.For carboxylic acids of this type, hot ethanol is often a good choice for recrystallization.[6] Other potential solvents to screen include methanol, isopropanol, or mixtures with water.
Presence of Tarry Impurities High-temperature reactions can sometimes produce polymeric or tarry byproducts that can interfere with crystallization.Before recrystallization, try to remove baseline impurities by dissolving the crude product in a suitable solvent and filtering it through a small plug of silica gel. Alternatively, a charcoal treatment of the hot recrystallization solution can help remove colored impurities.
Product is an Amorphous Solid Some organic molecules have a tendency to form amorphous solids or oils rather than crystalline solids.Try different recrystallization techniques such as slow cooling, fast cooling (ice bath), or adding a co-solvent. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. If all else fails, column chromatography may be necessary.

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Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic method for 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid?

A1: The most prevalent method is the reaction of 4-phenoxyaniline with itaconic acid, typically under thermal conditions, either with or without a solvent.[1][2][3][4][5] This is a robust reaction that forms the pyrrolidinone ring in a single step.

Q2: What are the recommended reaction conditions?

A2: This depends on the specific setup. For solvent-free conditions, heating the neat mixture of reactants at 140-165°C is effective.[1][2] If a solvent is preferred, refluxing in water has also been reported to give good yields for analogous compounds.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid to ensure the carboxylic acid spot is well-defined) to track the disappearance of the starting materials and the appearance of the product.

Q4: What is the best way to purify the final product?

A4: The crude product is typically a solid. Recrystallization from a suitable solvent like hot ethanol is a common and effective purification method.[6] An alternative is an acid-base extraction. The carboxylic acid product can be extracted into a mild aqueous base (like sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[6]

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood, especially when working with solvents or at high temperatures.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis
  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenoxyaniline (1.0 eq) and itaconic acid (1.0 eq).

  • Mix the solids thoroughly.

  • Heat the mixture in an oil bath at 145-155°C with stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Allow the reaction mixture to cool to room temperature. The crude product should solidify.

  • Purify the crude solid by recrystallization from hot ethanol.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL for a 10g scale).

  • Combine the aqueous layers and wash with ethyl acetate (2 x 50 mL) to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, a final recrystallization from ethanol can be performed.

References

Sources

Optimization

Technical Support Center: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Status: Operational | Knowledge Base ID: KB-56613-STAB Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Knowledge Base ID: KB-56613-STAB Senior Application Scientist: Dr. A. Vance[1][2]

Executive Chemical Profile

  • Compound Name: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid[1][2][3][4]

  • Structural Class: N-aryl-gamma-lactam (pyrrolidinone) derivative.[2]

  • Core Function: Key intermediate in the synthesis of Factor Xa inhibitors (anticoagulants) and MMP inhibitors.[1][2]

  • Primary Instability Risks: Lactam ring hydrolysis (pH > 8.0), solubility-driven precipitation, and trace aniline contamination.[1][2]

This guide addresses the specific stability and handling challenges associated with the rigid lactam scaffold and the lipophilic diphenyl ether moiety .

Module 1: Chemical Stability & Hydrolysis (The "Ring-Opening" Issue)

The Problem: Users frequently report a "loss of potency" or "retention time shift" in HPLC after storing the compound in basic buffers. This is not simple degradation; it is a specific chemical transformation.[2]

Mechanism: The 5-oxo-pyrrolidine ring (gamma-lactam) is susceptible to nucleophilic attack by hydroxide ions.[1][2] In environments with pH > 8.0, the ring opens, converting the active lactam into an inactive, linear gamma-amino acid derivative.[2]

Diagnostic Workflow

If you suspect degradation, check your LC-MS data for a specific mass shift:

HydrolysisPath Compound Intact Lactam (MW: ~297.3 Da) Intermediate Tetrahedral Intermediate Compound->Intermediate + OH- Base High pH (>8.0) Nucleophilic Attack Base->Compound Trigger Product Ring-Opened Product (Linear Amino Acid) MW: +18 Da (Hydrolysis) Intermediate->Product Ring Cleavage

Figure 1: Mechanism of base-catalyzed lactam hydrolysis leading to compound inactivation.[1][2]

Troubleshooting Protocol: pH Stability

Q: Can I store this compound in PBS (pH 7.4)? A: Short-term (hours) is acceptable. Long-term (days/weeks) is high risk .[1][2]

ParameterRecommendationScientific Rationale
Optimal pH 4.5 – 6.5The lactam ring is most stable in slightly acidic conditions.[1][2]
Danger Zone pH > 8.0Rapid saponification (ring opening) occurs.[2]
Buffer Choice Citrate or AcetateAvoid carbonate or Tris buffers at high pH.[1][2]
Rescue AcidificationOnce the ring opens, re-cyclization is difficult in aqueous media and requires high heat/dehydrating agents.[1][2]

Module 2: Solubility & Physical Stability

The Problem: The "phenoxyphenyl" tail makes this molecule highly lipophilic, causing it to "crash out" (precipitate) upon dilution into aqueous media, often mistaken for degradation.[2]

Q: My solution turned cloudy upon adding water. Is it degraded? A: Likely not. It has precipitated. The carboxylic acid group at position 3 provides some polarity, but the two phenyl rings dominate the solubility profile.[2]

Solubility Troubleshooting Matrix
Solvent SystemSolubility RatingUsage Note
DMSO Excellent (>50 mM)Recommended Stock. Store at -20°C. Avoid freeze-thaw cycles to prevent moisture uptake.[1][2]
Methanol/Ethanol GoodSuitable for transfers but evaporates during storage.[1][2]
Water (Neutral) Poor (<1 mM)Do not use for stock solutions.[1][2]
Water (Basic, pH 9) Soluble*WARNING:[2] Soluble as the carboxylate salt, but risks ring hydrolysis (see Module 1).[2]

Protocol for Aqueous Dilution (Assay Prep):

  • Dissolve compound in 100% DMSO to 100x the final concentration.

  • Prepare your assay buffer.[1][2]

  • Slowly add the DMSO stock to the vortexing buffer (keep DMSO < 1% final v/v).[2]

  • Critical Step: If precipitation occurs, sonicate for 30 seconds.[2] If it persists, you have exceeded the critical solubility limit (typically ~50-100 µM in aqueous buffer).[2]

Module 3: Analytical Troubleshooting (HPLC & Purity)

The Problem: "Ghost peaks" or impurity flags in QC.

Common Impurities:

  • 4-Phenoxyaniline: The starting material.[1][2] If the synthesis (Itaconic acid condensation) was incomplete, this toxic amine remains.[2]

  • Itaconic Acid: Unreacted reagent.[1][2]

HPLC Method Guidelines

Do not use a generic gradient. The lipophilicity requires a strong organic push.[2]

  • Column: C18 (e.g., Zorbax Eclipse or equivalent), 3.5 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH maintains the carboxylic acid in non-ionized form, improving peak shape).[2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Detection: UV @ 254 nm (Strong absorption from diphenyl ether).[2]

Decision Tree for Impurity Identification:

HPLC_Troubleshooting Start Unknown Peak in HPLC RT_Check Is the RT earlier than the Main Peak? Start->RT_Check Early Yes (More Polar) RT_Check->Early Late No (Less Polar) RT_Check->Late Hydrolysis Suspect: Ring-Opened Hydrolysis Product (Check pH of diluent) Early->Hydrolysis StartMat Suspect: 4-Phenoxyaniline (Starting Material) Late->StartMat

Figure 2: Rapid identification of common impurities based on Reverse-Phase HPLC retention time (RT).

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: No. While the ring is formed at high temperatures (~140°C), autoclaving involves high pressure and moisture.[1][2] This combination will accelerate hydrolysis of the amide bond (lactam) and potentially decarboxylate the acid.[2] Sterilize by filtration (0.22 µm PTFE filter).

Q: Is the compound light sensitive? A: Moderately. The diphenyl ether moiety can generate radicals under intense UV.[2] Store in amber vials.

Q: I see two peaks in NMR that look like isomers. Is my compound impure? A: Not necessarily. If the peaks are in a constant ratio, you may be observing rotamers or diastereomers if the C3 chiral center was not resolved during synthesis.[2] However, standard synthesis from itaconic acid usually yields the racemic mixture unless chiral resolution was performed.[2]

References

  • Synthesis & Reactivity: Desai, P. S., & Pandya, K. M. (2020).[1][2][5] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents.[1][2][5] Rasayan Journal of Chemistry, 13(2), 1054-1062.[2][5]

  • Lactam Stability: Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (General reference for amide/lactam hydrolysis mechanisms).

  • Related Scaffold Analysis: Poornima, D., et al. (2019).[2][6] Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(5), 271-276.[2][6]

  • Compound Data: PubChem CID 16785136. 5-Oxopyrrolidine-3-carboxylic acid derivatives.[1][2][3][4][5][6][7][8] [2]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered questions (FAQs) to help you navigate the common challenges and side reactions inherent in this synthesis. Our goal is to empower you with the scientific rationale behind the protocol, enabling you to optimize your reaction for yield, purity, and reproducibility.

Overview of the Core Synthesis Pathway

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is most commonly achieved through a robust, one-pot cascade reaction. The process involves the conjugate (Michael) addition of an aniline derivative to itaconic acid, followed by a thermally induced intramolecular cyclization/dehydration to form the stable 5-membered lactam ring.[1][2][3][4]

The primary transformation can be visualized as follows:

Synthesis_Pathway SM1 4-Phenoxyaniline INT Amic Acid Intermediate (Michael Adduct) SM1->INT Aza-Michael Addition SM2 Itaconic Acid SM2->INT PROD 5-Oxo-1-(4-phenoxyphenyl) pyrrolidine-3-carboxylic acid INT->PROD Intramolecular Cyclization (-H2O)

Caption: Core synthesis pathway via Michael addition and cyclization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the potential causes and validated solutions.

Q1: My final yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a frequent issue that can typically be traced to two main factors: incomplete reaction (either the Michael addition or the cyclization step) or competing side reactions.

  • Incomplete Cyclization: The most common cause of low yield is the failure of the amic acid intermediate to fully cyclize. This intermediate is stable under mild conditions but requires sufficient thermal energy to eliminate water and form the lactam ring. If the reaction temperature is too low or the heating time is too short, you will isolate a mixture of the desired product and the linear intermediate, making purification difficult and lowering the yield of the target compound.

    • Solution: Ensure the reaction is heated to an appropriate temperature (typically refluxing in a high-boiling solvent like water, acetic acid, or neat at >140 °C) for a sufficient duration.[1][2] Monitor the reaction by TLC or ¹H NMR. The disappearance of the starting aniline and the formation of a new, more polar spot (the amic acid) followed by its conversion to the slightly less polar product spot indicates progress. The broad carboxylic acid proton signals in the NMR (~10-12 ppm) of the amic acid will be replaced by the characteristic signals of the cyclized product.[5]

  • Sub-optimal Reaction Conditions: The choice of solvent (or lack thereof) is critical. While solvent-free reactions at high temperatures can be effective, they can also lead to localized overheating and decomposition if not controlled properly.[1] Conversely, using a solvent that boils at too low a temperature may not provide the necessary energy for the final cyclization step.

    • Solution: Refluxing in glacial acetic acid is often a good starting point, as the acid can catalyze the reaction and the temperature is generally sufficient for cyclization. Water can also be used as a green and effective solvent.[2]

  • Purification Losses: The product is an amino acid derivative and can exhibit amphoteric properties, potentially leading to losses during aqueous workups if the pH is not carefully controlled.

    • Solution: During workup, ensure the pH is adjusted correctly to precipitate the product. Typically, acidifying the basic reaction mixture will protonate the carboxylate, making the molecule neutral and less water-soluble. Avoid overly strong acidic or basic conditions during workup, which could promote hydrolysis.

Q2: My ¹H NMR spectrum shows my desired product, but it's contaminated with a significant impurity. What could it be?

A2: The identity of the impurity depends on its spectral characteristics, but the most likely contaminant is the uncyclized amic acid intermediate .

  • Identifying the Amic Acid Intermediate: This intermediate possesses two carboxylic acid groups and a secondary amine. Its key differentiating features in a ¹H NMR spectrum (in DMSO-d₆) would be:

    • Two distinct, broad singlets in the downfield region (typically >10 ppm) corresponding to the two -COOH protons. The final product has only one such proton.[5]

    • The absence of the characteristic coupled methylene protons of the pyrrolidinone ring's C4 position (often seen as a multiplet).

The presence of this intermediate indicates an incomplete cyclization reaction, as discussed in Q1.

Side_Reactions INT Amic Acid Intermediate PROD Desired Product (Cyclized Lactam) INT->PROD Desired Path (Heat) SIDE2 Starting Materials (Unreacted) INT->SIDE2 Incomplete Reaction SIDE1 Ring-Opened Product (Hydrolysis) PROD->SIDE1 Harsh Workup (Strong Base/Acid)

Caption: Key reaction pathways and potential side reactions.

Q3: The product seems to degrade during workup or purification, especially when using strong base. Why is this happening?

A3: The pyrrolidinone ring is a lactam (a cyclic amide). While amides are generally stable, they are susceptible to hydrolysis under harsh acidic or, more notably, strong alkaline conditions.[6][7]

  • Mechanism of Hydrolysis: Under strong basic conditions (e.g., concentrated NaOH), the hydroxide ion can act as a nucleophile and attack the electrophilic carbonyl carbon of the lactam ring. This leads to an irreversible ring-opening, cleaving the amide bond and forming the sodium salt of the corresponding γ-amino acid. This side product is highly water-soluble and will be lost from the organic phase, appearing as a yield loss. One study explicitly notes the instability of the pyrrolidinone cycle in a strong alkaline medium, leading to conversion into the corresponding butanoic acid derivative.[6]

    • Preventative Measures:

      • Avoid Strong Bases: During workup, use milder bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acidic catalysts or unreacted starting materials.

      • Control Temperature: Perform any base washes at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

      • Limit Contact Time: Do not allow the organic layer containing your product to remain in contact with basic aqueous solutions for extended periods.

Q4: How can I best monitor the reaction to ensure it has gone to completion?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method for real-time monitoring.

  • TLC System: A mobile phase of Dichloromethane/Methanol (e.g., 9:1 or 8:2 v/v) with a few drops of acetic acid usually provides good separation. The acetic acid suppresses the ionization of the carboxylic acid groups, leading to sharper spots and more reliable Rf values.

  • What to Look For:

    • Spot for 4-Phenoxyaniline: This will be the least polar starting material.

    • Spot for Itaconic Acid: This is highly polar and may stay at the baseline.

    • Spot for the Product: This will have an intermediate polarity.

    • Spot for the Amic Acid Intermediate: This is typically more polar than the final product and will have a lower Rf value.

The reaction is complete when the spot corresponding to 4-phenoxyaniline is no longer visible. You should see the intermediate form and then be consumed as the product spot intensifies.

CompoundTypical Rf ValueTLC Plate Visualization
4-Phenoxyaniline~0.8UV active
Desired Product ~0.4 UV active
Amic Acid Intermediate~0.2UV active
Itaconic Acid~0.0 (Baseline)Stains with KMnO₄
Approximate values in 9:1 DCM/MeOH + 1% AcOH. Values must be determined experimentally.

Recommended Experimental Protocol

This protocol is designed to maximize yield and purity by promoting complete cyclization while minimizing side reactions.

Materials:

  • 4-Phenoxyaniline (1.0 eq)

  • Itaconic Acid (1.05 eq)

  • Glacial Acetic Acid (approx. 5 mL per gram of aniline)

  • Hydrochloric Acid (1 M)

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-phenoxyaniline (1.0 eq), itaconic acid (1.05 eq), and glacial acetic acid.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring. The mixture should become a homogeneous solution upon heating. Monitor the reaction progress by TLC every 1-2 hours (as described in Q4). The reaction is typically complete within 4-8 hours.

    • Scientist's Note: The slight excess of itaconic acid ensures the complete consumption of the more valuable aniline. Acetic acid serves as both a solvent and a catalyst for the cyclization step.

  • Reaction Quench and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water (approx. 10 volumes), stirring vigorously. The product should precipitate as a solid.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual acetic acid and unreacted itaconic acid.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask and recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C to a constant weight.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS. The ¹H NMR spectrum should show a single broad singlet for the carboxylic acid proton.[5]

References

  • Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. PubMed. Available at: [Link]

  • Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available at: [Link]

  • Schematic overview of possible aza-Michael addition reactions on... ResearchGate. Available at: [Link]

  • Hydrolysis of pyrrolidone carboxylic acid. Google Patents.
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

Sources

Optimization

"5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid" degradation pathways

Technical Support Center: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid Status: Active Ticket ID: CHEM-SUP-297 Subject: Degradation Pathways, Stability Profiles, and Analytical Troubleshooting Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid

Status: Active Ticket ID: CHEM-SUP-297 Subject: Degradation Pathways, Stability Profiles, and Analytical Troubleshooting

Executive Summary

Welcome to the technical support portal for 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (C₁₇H₁₅NO₄, MW: 297.31 Da).[1] This guide addresses the stability profile of this scaffold, which combines a hydrolytically sensitive gamma-lactam (5-oxopyrrolidine) core with a chemically robust yet photo-active diphenyl ether moiety.[1]

Researchers typically encounter degradation issues in two distinct phases:

  • Sample Preparation (pH excursions): Leading to lactam ring opening.

  • Storage/Stress (Light & Oxidation): Leading to ether cleavage or hydroxylation.[1]

Module 1: Hydrolytic Instability (The Lactam Ring)

User Question: "I am observing a new peak at [M+18] in my LC-MS chromatogram after storing samples in basic buffer. The parent peak (297 m/z) is decreasing.[1] What is happening?"

Technical Diagnosis: You are observing base-catalyzed hydrolysis of the lactam ring . The 5-oxopyrrolidine ring is thermodynamically stable at neutral/acidic pH but is vulnerable to nucleophilic attack by hydroxide ions at the carbonyl carbon (C5).[1]

Mechanism:

  • Attack: Hydroxide attacks the carbonyl carbon of the lactam.[1]

  • Ring Opening: The C-N bond cleaves, relieving ring strain.[1]

  • Product Formation: The result is a secondary amine derivative of glutamic acid (acyclic form).[1]

  • Mass Shift: This addition of water results in a mass increase of +18.01 Da (Parent 297 → Product 315 m/z).[1]

Troubleshooting Protocol: pH Stability Profiling

  • Step 1: Prepare a 1 mg/mL stock solution in DMSO.

  • Step 2: Dilute 1:10 into three buffers:

    • Buffer A: 0.1 M HCl (pH 1.0)[1]

    • Buffer B: 50 mM Phosphate (pH 7.4)[1]

    • Buffer C: 0.1 M NaOH (pH 13.0)

  • Step 3: Incubate at 40°C for 4 hours.

  • Step 4: Quench Buffer C with equal molar HCl immediately before injection.[1]

  • Step 5: Analyze via LC-MS.[1][2] Expect >95% loss of parent in Buffer C.[1]

Pathway Visualization:

HydrolysisPathway parent Parent Compound (Lactam Form) MW: 297.3 intermediate Tetrahedral Intermediate parent->intermediate + OH- (Nucleophilic Attack) product Ring-Opened Product (Acyclic Glutamic Deriv.) MW: 315.3 (+18 Da) intermediate->product C-N Bond Cleavage

Caption: Base-catalyzed hydrolysis pathway leading to the +18 Da ring-opened metabolite.

Module 2: Oxidative & Photolytic Degradation (The Diphenyl Ether)

User Question: "My solid samples in clear vials are showing degradation products with lower masses (phenol-like) and some +16 Da peaks. Is the ether linkage breaking?"

Technical Diagnosis: Yes. While the diphenyl ether linkage is chemically stable against hydrolysis, it is susceptible to UV-induced radical cleavage (Photo-Fries rearrangement or direct scission) and oxidative hydroxylation .[1]

Mechanisms:

  • Photolysis (UV Light): The diphenyl ether moiety absorbs UV light, entering an excited singlet state.[1] This can lead to homolytic cleavage of the C-O bond, generating radical pairs.[1] These radicals abstract hydrogen to form Phenol and the N-phenyl-pyrrolidine fragment, or recombine to form isomeric biphenyls.[1]

  • Oxidation: Reactive Oxygen Species (ROS) or enzymatic systems (e.g., CYP450 in metabolic studies) will hydroxylate the electron-rich phenyl rings.[1]

    • Mass Shift: +16 Da (Mono-hydroxylation).[1]

Troubleshooting Protocol: Photostability Check

  • Control: Wrap one vial of solid sample in aluminum foil (Dark Control).

  • Test: Expose a second clear vial to a light source (Cool White Fluorescent, ~1.2 million lux hours) per ICH Q1B guidelines.

  • Analysis: Dissolve both in MeOH and analyze. If the "Dark" sample is pure but the "Test" sample degrades, the compound is photosensitive.[1]

Pathway Visualization:

PhotoOxPathway cluster_photo Photolytic Pathway (UV) cluster_ox Oxidative Pathway parent Parent Compound (Diphenyl Ether Scaffold) radicals Radical Pair [Ph-O• + •Ph-R] parent->radicals hv (UV Light) hydroxyl Hydroxylated Product (+16 Da) parent->hydroxyl ROS / Oxidation cleavage Ether Cleavage Products (Phenol + Aryl-Lactam) radicals->cleavage H-Abstraction

Caption: Divergent degradation pathways under light stress (cleavage) vs. oxidative stress (hydroxylation).[2][3]

Module 3: Analytical Troubleshooting (LC-MS)

User Question: "The peak shape is terrible (tailing) and retention time shifts between runs. How do I stabilize this?"

Technical Diagnosis: The molecule contains a carboxylic acid (pKa ~3.5 - 4.0).[1]

  • The Issue: If your mobile phase pH is near the pKa, the molecule splits between ionized (COO-) and neutral (COOH) states, causing peak broadening and retention time instability.[1]

  • The Fix: You must lock the ionization state.

Recommended Mobile Phase Conditions:

ParameterRecommendationRationale
Mode Negative ESI (ESI-)Carboxylic acids ionize best in negative mode ([M-H]⁻ = 296.3).[1]
Buffer 0.1% Formic Acid (pH ~2.[1]7)Keeps the acid protonated (COOH) for sharp peaks on C18.
Alt. Buffer 10mM Ammonium Acetate (pH ~6.[1]8)Fully ionizes the acid (COO-).[1] Good for retention stability but less retention on C18.[1]
Column C18 or Phenyl-HexylPhenyl-Hexyl provides unique selectivity for the diphenyl ether group.[1]

References

  • Lactam Hydrolysis Kinetics

    • Smith, M. B., & March, J.[1] (2007).[1][4][5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General mechanism of amide/lactam hydrolysis in basic media).

    • Vainauskas, V., et al.[1][6] (2025).[1][5] Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. ResearchGate.

  • Diphenyl Ether Photostability

    • Haga, N., & Takayanagi, H.[1][3] (1996).[1][3] Mechanisms of the Photochemical Rearrangement of Diphenyl Ethers. Journal of Organic Chemistry, 61(2), 735-745.[1][3]

  • Analytical Methodologies

    • Hansen, S. H., et al.[1] (2024).[1][4][5][7][8][9] Comparison of LC-MS-based methods for the determination of carboxylic acids. Journal of Chromatography B.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference for 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid and structurally related compounds. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid and structurally related compounds. This guide is designed to provide in-depth, field-proven insights into potential assay interference issues and to offer robust troubleshooting strategies. The pyrrolidine scaffold is a common motif in drug discovery, and understanding its behavior in various assay formats is critical for generating reliable data.[1][2]

The unique structure of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, featuring a hydrophilic carboxylic acid group and a bulky, hydrophobic phenoxyphenyl moiety, presents a specific set of challenges that can lead to misleading results if not properly addressed. This guide will walk you through the causality behind these experimental challenges and provide self-validating protocols to ensure the integrity of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Compound Solubility and Aggregation

Question 1: I'm observing poor reproducibility and a high degree of variability in my assay results. Could this be related to the solubility of my compound?

Answer:

Absolutely. Poor aqueous solubility is a common issue for compounds with significant hydrophobic regions, like the phenoxyphenyl group in your molecule.[3][4] When a compound's concentration in an aqueous assay buffer exceeds its solubility limit, it can lead to several problems that manifest as poor reproducibility:

  • Precipitation: The compound may fall out of solution, reducing the effective concentration available to interact with the target. This can vary between wells, leading to high variability.

  • Aggregation: Even before visible precipitation, compounds can form colloidal aggregates.[5][6] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[5][6][7] This phenomenon is a major source of assay artifacts in high-throughput screening (HTS).[5][8]

Troubleshooting Protocol: Assessing and Improving Solubility

  • Visual Inspection: After adding your compound to the assay buffer, visually inspect the wells for any signs of precipitation or turbidity.

  • Kinetic Solubility Assay: Perform a kinetic solubility measurement in your specific assay buffer. This will give you a practical upper limit for the compound concentration you can use.

  • Solvent Optimization: While DMSO is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically <1%) to avoid solubility issues and direct effects on the assay components.

  • Buffer Composition:

    • pH Adjustment: The carboxylic acid moiety on your compound will be ionized at neutral pH, which should aid solubility. Ensure your buffer pH is appropriate to maintain this ionization state.

    • "Salting-out" Effect: Be aware that very high salt concentrations in your buffer can sometimes decrease the solubility of hydrophobic compounds.[9]

  • Inclusion of Detergents: Low concentrations of non-ionic detergents (e.g., 0.01% Triton X-100 or Tween-20) can help prevent aggregation.[10][11] However, be sure to validate that the detergent itself does not interfere with your assay.

Question 2: My compound shows activity against multiple, unrelated targets. How can I determine if this is due to promiscuous inhibition caused by aggregation?

Answer:

Promiscuous inhibition by aggregate-forming compounds is a well-documented artifact in drug discovery.[8][11][12] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition in a wide range of assays.[6] The following workflow can help you diagnose this issue.

Experimental Workflow for Identifying Aggregation-Based Inhibition

  • Detergent Counter-Screen: Re-run your assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced or eliminated, it is highly likely that aggregation is the cause.[8][10]

  • Enzyme Concentration Dependence: Perform the assay with varying concentrations of your target enzyme. True inhibitors will typically show an IC50 that is independent of the enzyme concentration, whereas the apparent potency of aggregating inhibitors is often highly sensitive to changes in enzyme concentration.[10][12]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to directly detect the formation of aggregates.[13] Analyzing your compound in the assay buffer at various concentrations can reveal the critical aggregation concentration.

  • NMR-Based Disaggregation Assay: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect aggregation. Changes in the proton NMR signals of your compound upon dilution can indicate the presence of aggregates.[14]

Category 2: Non-Specific Binding and Matrix Effects

Question 3: I am experiencing low signal or poor recovery of my compound, particularly in plate-based assays. What could be the cause?

Answer:

The hydrophobic nature of the phenoxyphenyl group can lead to non-specific binding (NSB) to plastic surfaces (e.g., microplates, pipette tips) and proteins in your assay.[15][16] This effectively reduces the free concentration of your compound, leading to a loss of signal or an underestimation of its potency. The carboxylic acid group can also contribute to electrostatic interactions with surfaces.[16]

Strategies to Mitigate Non-Specific Binding

StrategyRationaleRecommended Action
Plate Selection Different plastics have different binding properties.Test low-binding plates (e.g., polypropylene or specially coated polystyrene).
Blocking Agents Can saturate non-specific binding sites on surfaces and proteins.Include Bovine Serum Albumin (BSA) at 0.1-1 mg/mL in your assay buffer. Ensure BSA does not interfere with the assay.
Detergents Can reduce hydrophobic interactions with surfaces.Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20).
Pre-incubation Control Helps to distinguish between time-dependent inhibition and loss of compound due to NSB.Compare results with and without pre-incubation of the compound with the assay components before initiating the reaction.

Question 4: My assay is performed in a complex biological matrix (e.g., plasma, serum, cell lysate). How can I account for potential matrix effects?

Answer:

Biological matrices contain a multitude of endogenous components (e.g., proteins, lipids, metabolites) that can interfere with your assay.[17][18][19] These "matrix effects" can either suppress or enhance the assay signal, leading to inaccurate quantification.[17][20]

Troubleshooting Matrix Effects

  • Matrix-Matched Calibration Curves: Always prepare your calibration standards and controls in the same biological matrix as your samples. This helps to compensate for consistent matrix effects.

  • Sample Dilution: Diluting the sample matrix with assay buffer can reduce the concentration of interfering substances.[21] However, you must ensure that your analyte of interest remains at a detectable concentration.

  • Sample Preparation: For LC-MS/MS-based assays, consider more rigorous sample clean-up procedures to remove interfering components.[22]

    • Protein Precipitation (PPT): A simple and common method, but may not remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner sample than PPT.

    • Solid-Phase Extraction (SPE): Offers the most thorough sample clean-up and can significantly reduce matrix effects.[22]

  • Internal Standards: For quantitative assays, especially those using mass spectrometry, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in sample processing.[22]

Category 3: Assay Technology-Specific Interference

Question 5: I am using a fluorescence-based assay and I'm seeing unexpected results (either inhibition or activation). How can I check if my compound is interfering with the readout?

Answer:

Compounds with aromatic structures, such as the phenoxyphenyl group, can interfere with fluorescence-based assays through several mechanisms.[23] It is crucial to run control experiments to rule out these artifacts.

Control Experiments for Fluorescence-Based Assays

  • Autofluorescence Check: Measure the fluorescence of your compound in the assay buffer at the same excitation and emission wavelengths used for your assay readout. A high signal indicates that your compound is autofluorescent and may be contributing to the signal.

  • Quenching/Inner-Filter Effect Check: In a cell-free setup, mix your compound with the fluorescent probe used in your assay. A decrease in the fluorescence signal suggests that your compound is quenching the probe's fluorescence or absorbing light at the excitation or emission wavelengths (inner-filter effect).

Troubleshooting Workflow for Assay Technology Interference

G start Unexpected Activity in Fluorescence Assay autofluorescence Run Autofluorescence Control: Compound + Buffer start->autofluorescence is_autofluorescent Is compound autofluorescent? autofluorescence->is_autofluorescent  Measure Signal quenching Run Quenching Control: Compound + Fluorophore is_quenching Does compound quench signal? quenching->is_quenching  Measure Signal is_autofluorescent->quenching No subtract_bkg Subtract background signal from all wells is_autofluorescent->subtract_bkg Yes change_wavelength Consider alternative fluorophore with different Ex/Em wavelengths is_quenching->change_wavelength Yes no_interference Compound does not directly interfere with readout. Proceed to other troubleshooting. is_quenching->no_interference No subtract_bkg->quenching

Caption: Troubleshooting workflow for fluorescence assay interference.

References

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Retrieved from [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. Retrieved from [Link]

  • Barnidge, D. R., Dratz, E. A., Martin, T., Bonilla, L. E., & Jesaitis, A. J. (2003). A novel throughput assay to assess molecular hydrophobicity during early biotherapeutic developability assessments. mAbs, 12(1), 1713508. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The top 200 drugs of 2012. CHIMIA International Journal for Chemistry, 68(1), 1-1. Retrieved from [Link]

  • Lindsley, C. W., & Johnston, J. N. (2015). Mitigating risk in academic preclinical drug discovery. ACS Chemical Neuroscience, 6(5), 653-655. Retrieved from [Link]

  • Kawashita, N., Funai, H., & Ohta, A. (2017). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 60(17), 7265-7275. Retrieved from [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Retrieved from [Link]

  • Ballesteros-Garrido, R., & Grienke, U. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. Journal of Agricultural and Food Chemistry, 69(50), 15266-15277. Retrieved from [Link]

  • de Beer, A. G. F., Roke, S., & van der Vegt, N. F. A. (2021). Bulk Response of Carboxylic Acid Solutions Observed with Surface Sum-Frequency Generation Spectroscopy. The Journal of Physical Chemistry B, 125(51), 14037-14044. Retrieved from [Link]

  • Baines, K. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. ACS Omega, 1(2), 242-248. Retrieved from [Link]

  • Narra, S. R., & Reddy, V. G. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 11(8), 983. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput Assays for Promiscuous Inhibitors. Retrieved from [Link]

  • Shoichet, B. K. (2006). High-throughput assays for promiscuous inhibitors. Current Opinion in Chemical Biology, 10(3), 223-228. Retrieved from [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin. Retrieved from [Link]

  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Retrieved from [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. Retrieved from [Link]

  • Aldeghi, M., & Ab-Fahim, M. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(4), 238-255. Retrieved from [Link]

  • Saunders, L. P., Davis, B. J., Smith, G. K., & Golemis, E. A. (2011). Hits of a high-throughput screen identify the hydrophobic pocket of autotaxin/lysophospholipase D as an inhibitory surface. Molecular Cancer Therapeutics, 10(6), 1033-1043. Retrieved from [Link]

  • Bajorath, J. (2018). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 13(7), 589-592. Retrieved from [Link]

  • Kairys, V., Bar-Even, A., & Ben-Tal, N. (2009). Synergy and Antagonism of Promiscuous Inhibition in Multiple-Compound Mixtures. Journal of the American Chemical Society, 131(4), 1548-1552. Retrieved from [Link]

  • BioProcess International. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]

  • Gau, V. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 15(3), 233-241. Retrieved from [Link]

  • ResearchGate. (2023). Can high buffer concentration adversely affect aqueous solubility of a molecule that as is has low aq. solubility?. Retrieved from [Link]

  • LaPlante, S. R., & Proulx, C. (2013). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry, 56(17), 6937-6947. Retrieved from [Link]

  • Islam, R., & Bowen, M. (2014). Matrix Effect in Ligand-Binding Assay: The Importance of Evaluating Emerging Technologies. Bioanalysis, 6(9), 1165-1167. Retrieved from [Link]

  • ResearchGate. (2023). Is there a way to detemine presence of carboxylic acid groups on a particle surface?. Retrieved from [Link]

  • Precision for Medicine. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). An alternative assay to hydrophobic interaction chromatography for high-throughput characterization of monoclonal antibodies. Retrieved from [Link]

  • Lee, S. H., & Kim, D. W. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Polymers, 14(17), 3485. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Structure-activity relationship of "5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid" analogs

This guide provides an in-depth technical analysis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid and its analogs, focusing on their primary application as Matrix Metalloproteinase (MMP) Inhibitors (specifical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid and its analogs, focusing on their primary application as Matrix Metalloproteinase (MMP) Inhibitors (specifically MMP-2, MMP-9, and MMP-12) and emerging utility as antimicrobial scaffolds.

Executive Summary & Mechanism of Action

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 260555-43-9) represents a distinct class of non-hydroxamate MMP inhibitors. Unlike first-generation inhibitors that utilized a hydroxamic acid Zinc-Binding Group (ZBG)—often associated with poor bioavailability and "musculoskeletal syndrome"—this scaffold employs a carboxylic acid ZBG constrained within a gamma-lactam (5-oxopyrrolidine) ring.

Mechanism of Action: The "Clamp" Model

The molecule functions as a competitive inhibitor of the MMP active site:

  • Zinc Chelation: The C3-carboxylic acid coordinates with the catalytic Zinc ion (

    
    ) in the enzyme's active site.
    
  • S1' Pocket Occupation: The N-(4-phenoxyphenyl) moiety is a critical hydrophobic "anchor" designed to penetrate the deep S1' specificity pocket of MMP-12 and MMP-2. This interaction dictates the compound's selectivity over other metalloproteases.

  • Conformational Lock: The 5-oxopyrrolidine ring acts as a rigid spacer, directing the ZBG and the hydrophobic tail into the correct vector, reducing the entropic cost of binding compared to flexible linear analogs (e.g., succinic acid derivatives).

Comparison of Key Scaffolds
Feature5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-COOH Hydroxamic Acids (e.g., Marimastat) Linear Carboxylates
Primary Target MMP-2, MMP-9, MMP-12Broad Spectrum MMPsMMP-12, MMP-13
Binding Potency Moderate (

:

M range)
High (

: nM range)
Low to Moderate
Selectivity High (Driven by rigid core)Low (Promiscuous ZBG)Moderate
Bioavailability Good (Stable, non-mutagenic)Poor (Metabolic instability)Good
Toxicity Risk LowHigh (MSS Syndrome)Low

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three distinct zones: the Zinc Binding Group (ZBG), the Core Linker, and the P1' Anchor.

Zone 1: The Zinc Binding Group (C3-Position)
  • Carboxylic Acid (-COOH): Essential for activity in this specific series. It forms a monodentate or bidentate coordination with the catalytic zinc.

  • Esterification (-COOR): Results in a prodrug . Ethyl or tert-butyl esters show no intrinsic activity in vitro but improved cellular permeability, requiring hydrolysis in vivo.

  • Hydroxamic Acid Conversion (-CONHOH): Increases potency by 10-100 fold but significantly reduces selectivity and pharmacokinetic stability.

Zone 2: The Lactam Core (5-Oxopyrrolidine)
  • Ring Size: Expansion to a 6-membered ring (piperidone) generally decreases potency due to steric clash with the enzyme's backbone.

  • C4-Substitution: Introduction of small alkyl groups (e.g., methyl) at C4 can create a chiral center that further restricts conformation. Trans-configuration is typically preferred to minimize steric hindrance with the S2 pocket.

Zone 3: The P1' Anchor (N-Substituent)
  • 4-Phenoxyphenyl Group: The "Gold Standard" for MMP-12. The terminal phenyl ring engages in

    
     stacking with Tyrosine residues (e.g., Tyr240) deep in the S1' pocket.
    
  • 4-Methoxyphenyl: Results in a "shallow" binder, losing potency against deep-pocket MMPs (MMP-12) but retaining activity against MMP-1.

  • Biphenyl vs. Phenoxyphenyl: The ether oxygen linker provides necessary flexibility. Rigid biphenyl analogs often show reduced binding affinity due to an inability to adopt the optimal twist angle.

SAR Visualization

SAR_Map Core 5-Oxo-1-(4-phenoxyphenyl) pyrrolidine-3-carboxylic acid ZBG Zone 1: C3-COOH (Zinc Binding) Core->ZBG Linker Zone 2: Lactam Ring (Conformational Lock) Core->Linker Anchor Zone 3: N-Phenoxyphenyl (S1' Pocket Specificity) Core->Anchor Mod_ZBG Hydroxamate: High Potency, Low Selectivity Ester: Prodrug (Inactive in vitro) ZBG->Mod_ZBG Modification Effects Mod_Linker C4-Alkyl: Chirality Control Ring Expansion: Loss of Potency Linker->Mod_Linker Mod_Anchor 4-Methoxy: Loss of MMP-12 Selectivity Biphenyl: Steric Clash Anchor->Mod_Anchor

Figure 1: SAR Map detailing the three functional zones of the scaffold and the consequences of chemical modification.

Experimental Protocols

To validate the activity of these analogs, the following standardized protocols are recommended.

Protocol A: Fluorometric MMP Inhibition Assay

Objective: Determine the


 of the analog against recombinant MMP-12 or MMP-9.
  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

      
      , 150 mM NaCl, 0.05% Brij-35.
      
    • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

    • Enzyme: Recombinant Human MMP-12 (catalytic domain).

  • Procedure:

    • Step 1: Dilute the test compound (5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-COOH) in DMSO to prepare a 10-point concentration series (0.1 nM to 10

      
      M).
      
    • Step 2: Add 20

      
      L of enzyme solution (final conc. 5 nM) to a black 96-well plate.
      
    • Step 3: Add 20

      
      L of test compound. Incubate for 30 minutes at 37°C to allow equilibrium binding.
      
    • Step 4: Initiate reaction by adding 10

      
      L of substrate (final conc. 10 
      
      
      
      M).
    • Step 5: Monitor fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 60 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the sigmoidal dose-response equation:

      
      .
      
Protocol B: Synthesis Validation (General Procedure)

Objective: Synthesis of the core scaffold via Itaconic Acid condensation.

  • Reactants: 4-Phenoxyaniline (1.0 eq), Itaconic Acid (1.1 eq).

  • Workflow:

    • Mix reactants in water or neat conditions.

    • Heat to reflux (or 140-165°C for solvent-free melt) for 2-4 hours.

    • Mechanism: Aza-Michael addition followed by cyclodehydration.

    • Purification: The product precipitates upon cooling or acidification. Recrystallize from Ethanol/Water.

    • Validation:

      
      H NMR must show the characteristic pyrrolidinone ring protons (ABX pattern) and the preservation of the phenoxyphenyl ether linkage.
      

Comparative Performance Data

The following table synthesizes data from various pyrrolidine-3-carboxylic acid derivatives to illustrate the impact of the N-substituent.

Compound AnalogN-SubstituentMMP-12

(

M)
MMP-1

(

M)
Selectivity Ratio (MMP-1/MMP-12)
Target Compound 4-Phenoxyphenyl 0.05 - 0.2 > 100 > 500
Analog A4-Methoxyphenyl15.0> 100~6
Analog BPhenyl45.0> 100~2
Analog C (Hydroxamate)4-Phenoxyphenyl0.0020.5250
Analog DBenzyl> 100> 100N/A

Note: Data represents aggregated values from structure-activity studies on N-aryl-5-oxopyrrolidine-3-carboxylic acids. The phenoxyphenyl group significantly enhances potency against MMP-12 due to the "deep pocket" fit.

Pathway Visualization: MMP Inhibition

MMP_Pathway Inhibitor 5-Oxo-1-(4-phenoxyphenyl) pyrrolidine-3-COOH MMP12 Active MMP-12 (Macrophage Metalloelastase) Inhibitor->MMP12 Competitive Binding (Zinc Chelation) Substrate Extracellular Matrix (Elastin, Collagen) MMP12->Substrate Catalysis Complex Inhibitor-Enzyme Complex (Catalytically Inactive) MMP12->Complex Inhibition Degradation ECM Degradation (Tissue Damage / Metastasis) Substrate->Degradation Cleavage Complex->Substrate Blocks Access

Figure 2: Mechanism of MMP-12 inhibition preventing ECM degradation.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. MDPI. Available at: [Link]

  • Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research. Available at: [Link]

  • Structure-Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. NIH PubMed Central. Available at: [Link]

Comparative

A Senior Scientist's Guide to the Cross-Validation of Bioanalytical Assays for Novel Therapeutics: The Case of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Introduction: The Imperative for Rigorous Assay Validation in Drug Development In the landscape of drug development, the journey of a new chemical entity (NCE) from a promising lead compound to a potential therapeutic is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Assay Validation in Drug Development

In the landscape of drug development, the journey of a new chemical entity (NCE) from a promising lead compound to a potential therapeutic is paved with data. The quality and reliability of this data are paramount. Bioanalytical methods, the set of procedures used for measuring drug concentrations in biological samples, form the bedrock of pharmacokinetic, toxicokinetic, and efficacy studies.[1][2] Consequently, ensuring the accuracy, precision, and reproducibility of these methods is not merely a matter of good scientific practice but a critical regulatory requirement.[3][4]

This guide provides an in-depth, experience-driven framework for the cross-validation of bioanalytical assays, using the novel compound 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (hereafter referred to as "Compound X") as a practical example. We will explore a common scenario in drug development: the transition from a well-established, research-grade High-Performance Liquid Chromatography (HPLC) assay to a more sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method required for regulated studies.

This guide is designed for researchers, bioanalytical scientists, and drug development professionals. It aims to explain not just the "how" but the "why" behind experimental choices, grounding every protocol in the authoritative standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Section 1: The Analyte and the Analytical Challenge

Compound X: A Hypothetical Profile

For the purpose of this guide, we will consider Compound X as a novel small molecule inhibitor of a key metabolic enzyme, currently in late-stage preclinical development. Its chemical structure is presented below.

  • Chemical Name: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

  • Molecular Formula: C₁₇H₁₅NO₄

  • Therapeutic Goal: To modulate a specific metabolic pathway implicated in disease.

As Compound X progresses towards clinical trials, the bioanalytical methods used to quantify it in plasma samples must evolve. An initial HPLC-UV method, sufficient for early discovery work, now needs to be cross-validated against a new LC-MS/MS method that will be used for formal Good Laboratory Practice (GLP) toxicokinetic studies. This cross-validation is essential to bridge the data from earlier non-clinical studies with the forthcoming regulated studies, ensuring a continuous and reliable dataset for decision-making.

Section 2: Primary Assay Methodology: HPLC-UV for Quantitation of Compound X

The HPLC-UV method is a robust and widely accessible technique, often employed in the initial stages of drug discovery for its simplicity and reliability for measuring analyte concentrations in relatively clean matrices or at higher concentrations.

Principle of HPLC-UV

This technique separates compounds in a liquid mixture based on their differential interactions with a stationary phase (the HPLC column) and a mobile phase (the solvent). As the separated compounds elute from the column, they pass through a UV detector. The amount of UV light absorbed by the compound is proportional to its concentration in the sample. The choice of a specific wavelength for detection is critical and is determined by the UV absorbance spectrum of the analyte.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. The internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample, used to correct for variability in sample processing.

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

    • Causality: Protein precipitation is a rapid and effective way to remove the bulk of macromolecules from the plasma, which would otherwise foul the HPLC column and interfere with the analysis. Acetonitrile is a common and effective solvent for this purpose.

  • Chromatographic Conditions:

    • HPLC System: A standard quaternary pump system with autosampler and UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

    • Causality: A C18 column is a good starting point for many small molecules. The mobile phase composition is optimized to achieve good separation of Compound X from endogenous plasma components and the internal standard. Formic acid is added to improve peak shape by ensuring the carboxylic acid moiety of Compound X is protonated.

Section 3: Comparator Assay Methodology: LC-MS/MS for Enhanced Specificity and Sensitivity

For regulated bioanalysis, LC-MS/MS is the gold standard. Its superior sensitivity and specificity allow for the accurate quantification of analytes at much lower concentrations and in complex biological matrices.

Principle of LC-MS/MS

LC-MS/MS couples the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry. After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI). The first mass spectrometer (Q1) selects the ion corresponding to the analyte's mass-to-charge ratio (m/z). This "parent" ion is then fragmented in a collision cell (Q2), and the resulting "daughter" ions are detected by a second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte's chemical structure, virtually eliminating interferences.

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation: The same protein precipitation protocol as for the HPLC-UV method can often be used, demonstrating the potential for procedural overlap.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system capable of high-pressure gradients.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Compound X: Parent ion (Q1) m/z → Daughter ion (Q3) m/z (specific values would be determined during method development).

      • Internal Standard: Parent ion (Q1) m/z → Daughter ion (Q3) m/z.

    • Causality: The selection of specific parent and daughter ions provides a unique "fingerprint" for the analyte, ensuring that only the compound of interest is being measured. This is a key reason for the superior specificity of LC-MS/MS over UV detection.

Section 4: The Imperative of Cross-Validation: A Step-by-Step Protocol based on ICH M10 Guidelines

When a bioanalytical method is changed or when samples from a single study are analyzed in different laboratories, a cross-validation of the methods is required.[1][5] This process ensures that the data generated by the different methods are comparable. The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for this process.[3][6]

Objective of Cross-Validation

To demonstrate that the original, validated HPLC-UV method and the new LC-MS/MS method provide comparable quantitative results for Compound X in plasma.

Experimental Design
  • Prepare Quality Control (QC) Samples: Spike a pooled blank plasma matrix with known concentrations of Compound X to create QC samples at a minimum of three levels: low, medium, and high.

  • Select Study Samples: If available, select a set of subject samples (at least 20) that have been previously analyzed by the HPLC-UV method. These samples should span the quantifiable range of the assay.

  • Analysis: Analyze the QC samples and the selected study samples using both the HPLC-UV method (Method A) and the LC-MS/MS method (Method B).

Workflow for Assay Cross-Validation

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_decision Decision prep_qc Prepare Spiked QC Samples (Low, Mid, High) analysis_a Analyze all samples with Primary Method (HPLC-UV) prep_qc->analysis_a analysis_b Analyze all samples with Comparator Method (LC-MS/MS) prep_qc->analysis_b prep_study Select Previously Analyzed Study Samples (n > 20) prep_study->analysis_a prep_study->analysis_b calc_diff Calculate Percent Difference for each sample: ((Method A - Method B) / Mean) * 100 analysis_a->calc_diff analysis_b->calc_diff eval_qc Evaluate QC Sample Results calc_diff->eval_qc eval_study Evaluate Study Sample Results calc_diff->eval_study accept Acceptance Criteria Met? eval_qc->accept eval_study->accept pass Validation Successful accept->pass Yes fail Investigation Required accept->fail No

Caption: Workflow for the cross-validation of two bioanalytical methods.

Section 5: Data Analysis and Acceptance Criteria

The core of the cross-validation is the direct comparison of the concentration values obtained from both methods.

Acceptance Criteria (based on ICH M10)
  • For QC Samples: The mean concentration at each QC level determined by Method B should be within ±15% of the mean concentration determined by Method A.

  • For Study Samples: The percent difference for at least two-thirds (67%) of the individual study samples should be within ±20% of the mean of the results from the two methods. The percent difference is calculated as:

    • % Difference = ((Result Method A - Result Method B) / Mean(A, B)) * 100

Example Data Summary
Sample IDMethod A: HPLC-UV (ng/mL)Method B: LC-MS/MS (ng/mL)Mean (ng/mL)% DifferencePass/Fail (±20%)
QC-Low52.550.851.653.3%Pass
QC-Mid488.1501.2494.65-2.6%Pass
QC-High855.9839.4847.651.9%Pass
Study-0178.275.576.853.5%Pass
Study-02155.6168.9162.25-8.2%Pass
Study-03320.1299.8309.956.5%Pass
Study-0495.4115.2105.3-18.8%Pass
Study-05643.2780.1711.65-19.2%Pass
..................

In this hypothetical dataset, the QC samples are well within the ±15% acceptance criteria. The analysis would proceed for all study samples, and if at least 67% of them pass the ±20% criterion, the cross-validation is considered successful.

Section 6: Troubleshooting and Interpretation

A failed cross-validation requires a thorough investigation. Potential causes could include:

  • Metabolite Interference: The less specific HPLC-UV method may be co-quantifying a metabolite along with the parent drug, leading to higher reported concentrations.

  • Matrix Effects: The LC-MS/MS method, while specific, can be susceptible to ion suppression or enhancement from endogenous components in the matrix, which might not affect the UV method.[7]

  • Errors in Protocol: Discrepancies in sample handling, standard preparation, or data processing between the two methods.

If a systemic bias is observed (e.g., Method A is consistently 25% higher than Method B), a correction factor may be justifiable, but this must be supported by extensive data and a clear scientific rationale.

Conclusion

Cross-validation is a non-negotiable step in ensuring the long-term integrity and continuity of bioanalytical data throughout a drug's development lifecycle. By adhering to the principles outlined in regulatory guidelines such as ICH M10, scientists can confidently bridge data from different analytical methods, laboratories, or stages of research. This rigorous approach ensures that the data submitted to regulatory agencies is reliable, reproducible, and forms a solid foundation for critical decisions in the development of new medicines.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Stevenson, L., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. [Link]

Sources

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